2-(Morpholin-2-yl)ethanol hydrochloride
Description
BenchChem offers high-quality 2-(Morpholin-2-yl)ethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholin-2-yl)ethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-morpholin-2-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOXCJVPJQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(Morpholin-2-yl)ethanol Hydrochloride (CAS 857214-74-5)
Strategic Utilization in Lead Optimization and Scaffold Design
Executive Summary
2-(Morpholin-2-yl)ethanol hydrochloride (CAS 857214-74-5) is a high-value, bifunctional heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and expand structure-activity relationship (SAR) vectors.[1][2] Unlike the ubiquitous N-substituted analog (N-hydroxyethylmorpholine), this C2-substituted scaffold preserves a secondary amine, offering a critical handle for orthogonal functionalization. This guide details its physicochemical profile, synthetic utility, and specific protocols for integrating it into drug discovery workflows.
Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5][6]
Critical Distinction: Researchers often confuse this compound with N-(2-hydroxyethyl)morpholine (CAS 622-40-2).
-
CAS 622-40-2: Tertiary amine.[3] The ethanol chain is attached to the Nitrogen.
-
CAS 857214-74-5 (Topic): Secondary amine. The ethanol chain is attached to Carbon-2. The Nitrogen is free for derivatization.
| Property | Data | Technical Insight |
| IUPAC Name | 2-(Morpholin-2-yl)ethan-1-ol hydrochloride | Defines the C2-substitution pattern. |
| Molecular Formula | C₆H₁₃NO₂[4][3] · HCl | Salt form ensures stability against oxidation. |
| Molecular Weight | 167.63 g/mol | Fragment-based drug discovery (FBDD) friendly (<200 Da). |
| Appearance | White to off-white crystalline powder | Highly hygroscopic; store under desiccant. |
| Melting Point | 185–190 °C | High MP indicates a stable crystal lattice, ideal for solid handling. |
| Solubility | Water, Methanol, DMSO | High polarity due to the salt form and hydroxyl group. |
| Chirality | Contains 1 stereocenter at C2 | Usually supplied as a racemate. Enantiopure forms ((R) or (S)) are critical for final drug candidates to avoid off-target binding. |
Part 2: Synthetic Utility & Retrosynthetic Analysis
The value of CAS 857214-74-5 lies in its bifunctionality . It possesses two nucleophilic sites with distinct reactivity profiles:
-
Secondary Amine (High Reactivity): amenable to alkylation, acylation, arylation (SₙAr), or reductive amination.
-
Primary Alcohol (Moderate Reactivity): amenable to oxidation, sulfonation (mesylation/tosylation), or Mitsunobu coupling.
Retrosynthetic Logic
To synthesize this core, one typically reduces a morpholin-2-yl-acetic acid derivative. Understanding this origin helps in designing reverse reactions (e.g., oxidation back to the acid).
Figure 1: Retrosynthetic pathway illustrating the reduction strategy from ester precursors.
Part 3: Medicinal Chemistry Applications[1][3][8][9]
1. Solubility Modulation
The morpholine ring is a "privileged structure" for improving water solubility (lowering LogP) without introducing a high-pKa basic center that might cause phospholipidosis. The ether oxygen reduces the basicity of the amine (pKa ~8.3) compared to piperidine (pKa ~11), improving oral bioavailability.
2. Vector Control in SAR
Using the C2-substituted morpholine changes the exit vector of the side chain.
-
N-substitution: Projects the side chain in the plane of the amine lone pair.
-
C2-substitution: Projects the side chain out of the ring plane, allowing the morpholine to sit in a specific pocket while the ethanol tail reaches for a solvent-exposed H-bond donor/acceptor.
3. Metabolic Stability
The C2-substituent sterically hinders the alpha-carbon, potentially reducing metabolic oxidation (N-dealkylation) at that specific site, a common clearance pathway for cyclic amines.
Part 4: Handling, Stability & Quality Control
Storage Protocols
-
Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which forms a sticky gum and complicates stoichiometry. Recommendation: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.
-
Free-Basing: For reactions requiring non-nucleophilic bases (e.g., NaH) or organometallics, the salt must be neutralized.
-
Protocol: Dissolve in minimal water, basify with saturated Na₂CO₃ (pH > 10), and exhaustively extract with DCM/Isopropanol (3:1 ratio). The alcohol group increases water solubility, so standard EtOAc extraction often results in poor recovery.
-
QC Parameters (NMR)
-
¹H NMR (D₂O): Look for the multiplet at 3.6–4.0 ppm (morpholine ether protons) and the triplet/multiplet for the side chain methylene groups.
-
Impurity Watch: Check for residual ethanol or isopropyl alcohol if recrystallization was attempted.
Part 5: Experimental Protocols
Workflow: Chemoselective Functionalization
This protocol demonstrates how to selectively react the amine while leaving the alcohol intact, a common requirement in building PROTAC linkers or kinase inhibitors.
Figure 2: Step-wise functionalization strategy ensuring chemoselectivity.
Protocol A: N-Arylation (SₙAr)
Target: Attaching the morpholine to a heteroaryl chloride (e.g., 4-chloropyridine).
-
Reagents: 1.0 eq Heteroaryl chloride, 1.2 eq 2-(Morpholin-2-yl)ethanol HCl, 3.0 eq DIPEA (Diisopropylethylamine).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. (Avoid alcohols to prevent competition).
-
Procedure:
-
Dissolve the heteroaryl chloride in NMP (0.2 M).
-
Add DIPEA followed by the morpholine salt.
-
Heat to 80–100 °C for 4–12 hours.
-
Note: The primary alcohol will not compete with the secondary amine for the electrophile under these conditions due to the higher nucleophilicity of the amine.
-
-
Workup: Dilute with water, extract with EtOAc. If the product is polar, use DCM/MeOH (9:1).
Protocol B: Mitsunobu Reaction (O-Functionalization)
Target: Coupling the alcohol tail to a phenol or acidic heterocycle. Pre-requisite: The Nitrogen must be protected (e.g., N-Boc) or already arylated.
-
Reagents: 1.0 eq N-substituted-2-(morpholin-2-yl)ethanol, 1.2 eq Phenol, 1.5 eq PPh₃ (Triphenylphosphine), 1.5 eq DIAD (Diisopropyl azodicarboxylate).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool the mixture of alcohol, phenol, and PPh₃ in THF to 0 °C.
-
Add DIAD dropwise (exothermic).
-
Warm to room temperature and stir for 16 hours.
-
-
Mechanism: Inverts stereochemistry at the primary carbon? No, the alcohol is primary (achiral carbon), so stereochemistry is preserved at the C2 morpholine center.
References
-
ChemicalBook. (2024). 2-(Morpholin-2-yl)ethanol hydrochloride Datasheet. Retrieved from
-
PubChem. (2024). Compound Summary: 2-(Morpholin-2-yl)ethanol.[1] National Library of Medicine. Retrieved from
-
Fluorochem. (2024). Product Specification: 2-(Morpholin-2-yl)ethan-1-ol hydrochloride.[1] Retrieved from
- Wijtmans, R., et al. (2004). Synthesis of morpholine-2-acetic acid derivatives. Journal of Organic Chemistry. (Contextual grounding for synthesis of C2-substituted morpholines).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for morpholine utility).
Sources
An In-depth Technical Guide to 2-(2-Hydroxyethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-hydroxyethyl)morpholine hydrochloride, a key chemical intermediate in pharmaceutical and industrial synthesis. The document details its physicochemical properties, outlines validated methods for its synthesis and purification, and describes robust analytical techniques for its characterization. Furthermore, it explores the compound's significant applications, particularly its role as a precursor in the development of active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also discussed to ensure its proper management in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this versatile compound.
Introduction and Strategic Importance
N-(2-Hydroxyethyl)morpholine (CAS No: 622-40-2) is a heterocyclic organic compound recognized for its exceptional stability, purity, and reactivity.[1] Its utility as a versatile intermediate is well-established in the synthesis of several notable pharmaceutical compounds.[1] The formation of its hydrochloride salt, 2-(2-hydroxyethyl)morpholine hydrochloride, is a critical step in many synthetic pathways. The protonation of the tertiary amine to form the hydrochloride salt enhances the compound's stability, modifies its solubility profile, and often facilitates easier handling and purification by inducing crystallization. This transformation is a fundamental tactic in drug development to isolate and purify intermediates and to formulate final APIs. Understanding the properties and synthesis of this salt is therefore essential for process optimization and the successful development of new chemical entities.
Identification and Nomenclature
Accurate identification is paramount for regulatory compliance and scientific precision. The key identifiers for 2-(2-hydroxyethyl)morpholine and its hydrochloride salt are summarized below.
| Identifier | 2-(2-Hydroxyethyl)morpholine (Free Base) | 2-(2-Hydroxyethyl)morpholine Hydrochloride (Salt) |
| IUPAC Name | 2-morpholin-4-ylethanol | 4-(2-hydroxyethyl)morpholin-4-ium chloride |
| Synonyms | 4-Morpholineethanol, 2-Morpholinoethanol, HEM | 4-(2-Hydroxyethyl)morpholine HCl |
| CAS Number | 622-40-2 | 15733-37-6 |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |
| Molecular Weight | 131.17 g/mol [2] | 167.63 g/mol |
Physicochemical Properties: A Comparative Analysis
The conversion of the free base to its hydrochloride salt significantly alters its physical properties. The following table provides a comparison based on available data. The salt form is typically a solid with a higher melting point and enhanced aqueous solubility due to its ionic character.
| Property | 2-(2-Hydroxyethyl)morpholine (Free Base) | 2-(2-Hydroxyethyl)morpholine Hydrochloride (Salt) | Rationale for Change |
| Appearance | Colorless to pale yellow viscous liquid[1][3] | White to off-white crystalline solid (Expected) | Salt formation introduces ionic lattice forces, favoring a solid state. |
| Melting Point | -1 to 2.0 °C[3] | No data available, but expected to be significantly higher | Strong ionic interactions in the crystal lattice require more energy to overcome. |
| Boiling Point | 223 - 228 °C[4] | Decomposes upon strong heating (Not applicable) | Salts are non-volatile and typically decompose before boiling. |
| Solubility | Miscible in water; soluble in ethanol[3][5] | Expected to have very high solubility in water | The ionic nature of the salt enhances interactions with polar solvents like water. |
| Density | ~1.08 g/mL at 25 °C[4][5] | Not applicable (solid) | - |
| pH | 10.7 (100 g/L solution)[6] | Acidic (Expected) | The hydrochloride salt of a weak base will produce an acidic solution upon hydrolysis. |
| Flash Point | 98 - 107 °C[6][7] | Not applicable (non-flammable solid) | - |
Synthesis and Purification
The preparation of 2-(2-hydroxyethyl)morpholine hydrochloride is a two-stage process: synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of N-(2-Hydroxyethyl)morpholine (Free Base)
A robust and selective method for producing N-(2-hydroxyethyl)morpholine involves the catalytic intramolecular cyclodehydration of triethanolamine.[8] This approach avoids the use of stoichiometric acids and subsequent neutralization steps that complicate purification.[8]
Protocol: Catalytic Cyclization of Triethanolamine
-
Reactor Setup: Charge a suitable pressure reactor with triethanolamine and 1-5% by weight of a silica-alumina catalyst.
-
Reaction Conditions: Heat the mixture to 240-260 °C and maintain pressure, allowing the reaction to proceed.[8] The process selectively favors the single intramolecular cyclization required.
-
Work-up and Purification: After the reaction is complete, cool the reactor and recover the contents. The product, N-(2-hydroxyethyl)morpholine, can be purified from unreacted starting material and any minor byproducts by fractional distillation under reduced pressure.
Causality Insight: The silica-alumina catalyst provides acidic sites that protonate a hydroxyl group on the triethanolamine, facilitating its departure as a water molecule and enabling the intramolecular nucleophilic attack by the nitrogen atom to form the morpholine ring. The elevated temperature provides the necessary activation energy for this dehydration reaction.
Conversion to Hydrochloride Salt
The conversion of the purified free base to its hydrochloride salt is a standard acid-base reaction. This process is often used as the final purification step, as the crystalline salt typically precipitates in high purity.
Protocol: Salt Formation and Crystallization
-
Dissolution: Dissolve the purified N-(2-hydroxyethyl)morpholine free base in a suitable anhydrous solvent, such as isopropanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of concentrated hydrochloric acid or introduce anhydrous hydrogen chloride gas with stirring. The reaction is exothermic and should be controlled.
-
Crystallization: The hydrochloride salt will precipitate from the solution. Allow the mixture to stir in the cold for a period to ensure complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any residual impurities. Dry the product under vacuum to yield pure 2-(2-hydroxyethyl)morpholine hydrochloride.
Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point and confirmed using the analytical methods described in the following section. The formation of a salt from a liquid free base is a powerful purification technique, as impurities often remain in the solvent.
Caption: Workflow for the synthesis of 2-(2-hydroxyethyl)morpholine HCl.
Analytical Characterization
Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach ensures comprehensive characterization.
Gas Chromatography (GC)
Gas chromatography is an excellent method for assessing the purity of the volatile free base and can be adapted for the salt.
-
Principle: The method separates compounds based on their volatility and interaction with a stationary phase. A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
-
Sample Preparation: For the hydrochloride salt, a derivatization step is typically required. The sample can be neutralized with a base and extracted into an organic solvent to analyze the free base form.
-
Typical GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating amines and alcohols.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 100 °C, ramp to 220 °C at 10 °C/min.
-
Detector: FID at 280 °C.
-
-
Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to N-(2-hydroxyethyl)morpholine.
Spectroscopic Methods
Spectroscopic analysis provides structural confirmation. Research on related 2-arylmorpholine hydrochlorides confirms the utility of these methods for structural characterization.[9]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include a broad O-H stretch (~3400 cm⁻¹) from the hydroxyl group, C-H stretches (~2800-3000 cm⁻¹), a broad N-H stretch (~2400-2700 cm⁻¹) characteristic of a tertiary amine salt, and a C-O stretch (~1100 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides a detailed map of the carbon-hydrogen framework.
-
¹H NMR will show characteristic signals for the ethyl bridge and the morpholine ring protons. The protonation of the nitrogen will cause a downfield shift of the adjacent protons.
-
¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight. The mass spectrum will show the molecular ion peak for the free base (m/z = 131.17) after the loss of HCl in the ion source.
Caption: Analytical workflow for compound characterization.
Applications in Drug Development and Research
N-(2-Hydroxyethyl)morpholine is a critical building block for a range of pharmaceuticals.[1] Its hydrochloride salt serves as a stable, easy-to-handle precursor for these syntheses.
-
Pharmaceutical Intermediates: It is a documented intermediate in the production of several APIs:
-
Mycophenolate Mofetil: An immunosuppressant used to prevent organ transplant rejection.[1]
-
Nimorazole: A radiosensitizer used to enhance the efficacy of cancer radiation therapy.[1]
-
Morniflumate: A non-steroidal anti-inflammatory drug (NSAID).[1]
-
Temanogrel: A drug developed for treating cardiovascular disorders.[1]
-
-
Prodrug Synthesis: The hydroxyl group provides a convenient handle for creating ester prodrugs, as demonstrated in the synthesis of naproxen prodrugs to improve its therapeutic profile.[10]
-
General Organic Synthesis: Morpholine and its derivatives are widely used as bases, catalysts, and synthetic building blocks in the broader chemical industry.[11]
Safety, Handling, and Storage
While specific toxicological data for the hydrochloride salt is limited, the safety profile can be inferred from the free base, with additional considerations for its acidic nature. The free base is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt may be hygroscopic and should be protected from moisture. It is incompatible with strong oxidizing agents.[10]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.
-
References
-
ChemBK. (2024). N-(2-Hydroxyethyl)morpholine. [Link]
-
Emco Chemicals. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications. [Link]
-
Loba Chemie. (2018). N-(2-HYDROXYETHYL)MORPHOLIN For synthesis. [Link]
-
ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]
-
Amines & Plasticizers Limited. Hydroxy Ethyl Morpholine (HEM)*. [Link]
-
V & V Pharma Industries. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter. [Link]
- Google Patents. (1978). US4117227A - Production of n-(substituted) morpholine.
-
Hangzhou Bais Chemical Technology Co., Ltd. N-(2-Hydroxyethyl)morpholine. [Link]
-
PubChem. N-(2-Hydroxyethyl)-morpholine N-oxide. [Link]
-
Mallak Specialties Pvt Ltd. (2018). N-(2-Hydroxyethyl) Morpholine. [Link]
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- 11. 首页 [baischem.com]
An In-depth Technical Guide to Morpholin-2-yl Ethanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Morpholin-2-yl ethanol hydrochloride (CAS No. 857214-74-5), a versatile building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental properties, synthesis, analytical characterization, and safe handling protocols, offering field-proven insights to empower your research and development endeavors.
Core Molecular Attributes
Morpholin-2-yl ethanol hydrochloride, also known as 2-(morpholin-2-yl)ethan-1-ol hydrochloride, is a morpholine derivative characterized by an ethanol substituent at the 2-position of the morpholine ring.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, making it a convenient intermediate for various chemical transformations.[3]
Physicochemical Properties
A summary of the key physicochemical properties of Morpholin-2-yl ethanol hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][4] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | 857214-74-5 | [1][2][4] |
| Appearance | Colorless crystal or crystalline powder; Off-white solid | [1][4] |
| Melting Point | Approximately 185-190 °C | [1] |
| Solubility | Soluble in water and common organic solvents (e.g., alcohols, ethers) | [1] |
Synthesis and Mechanistic Insights
The synthesis of Morpholin-2-yl ethanol hydrochloride is typically achieved through a two-step process involving the reaction of ethanol with morpholine, followed by treatment with hydrochloric acid.[1] This straightforward approach allows for the efficient production of the target compound.
Synthesis Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthesis workflow for Morpholin-2-yl ethanol HCl.
Detailed Synthesis Protocol
The following protocol outlines a representative procedure for the synthesis of Morpholin-2-yl ethanol hydrochloride.
Materials:
-
Ethanol
-
Morpholine
-
Hydrochloric acid (concentrated)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethanol and morpholine in a suitable molar ratio.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature.
-
Salt Formation: Slowly add concentrated hydrochloric acid to the reaction mixture while stirring in an ice bath. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain Morpholin-2-yl ethanol hydrochloride as a crystalline solid.
Analytical Characterization
To ensure the identity and purity of the synthesized Morpholin-2-yl ethanol hydrochloride, a combination of analytical techniques should be employed.
Analytical Workflow
The following diagram illustrates a typical analytical workflow for the characterization of the final product.
Caption: Analytical workflow for product characterization.
Standard Analytical Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the molecule.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to verify the presence of the morpholine ring, the ethanol side chain, and their connectivity.
-
3.2.2. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Procedure:
-
Prepare a standard solution of the sample in a suitable mobile phase.
-
Inject the solution into an HPLC system equipped with an appropriate column (e.g., C18) and detector (e.g., UV).
-
Develop a suitable gradient or isocratic elution method to separate the main compound from any impurities.
-
Calculate the purity of the sample based on the peak area of the main component relative to the total peak area.
-
Applications in Research and Development
Morpholin-2-yl ethanol hydrochloride serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules and other organic compounds.[1] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for diverse chemical modifications.
Key Application Areas:
-
Pharmaceutical Synthesis: It is utilized as a building block for the synthesis of novel drug candidates.[1]
-
Organic Synthesis: It acts as a precursor for the preparation of more complex morpholine derivatives.[5]
-
Surfactant Technology: The parent compound can be a component in the formulation of detergents and surfactants, acting as a solubilizer and stabilizer.[1]
Safety and Handling
While Morpholin-2-yl ethanol hydrochloride is considered to have low toxicity, appropriate safety precautions must be observed in the laboratory.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling the compound.[1][6]
-
Handling: Avoid direct contact with the skin and eyes.[1] In case of contact, rinse immediately with plenty of water.[6] Avoid inhalation of dust.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][8]
Hazard Statements:
-
Harmful if swallowed.[2]
Conclusion
Morpholin-2-yl ethanol hydrochloride is a key chemical intermediate with a well-defined profile and broad utility in scientific research and development. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive building block for the creation of novel chemical entities. Adherence to the outlined analytical and safety protocols will ensure the reliable and safe use of this compound in your laboratory.
References
-
ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride. Retrieved from [Link]
-
2a biotech. 2-MorpholineMethanol, hydrochloride, (2S)-. Retrieved from [Link]
-
OSHA. (2003). Morpholine. Retrieved from [Link]
-
ChemBK. (2024). 2-(morpholin-4-yl)ethanol. Retrieved from [Link]
-
PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Merck Index. Morpholine. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 2-(Morpholin-2-yl)ethanol Hydrochloride
Abstract
Solubility is a cornerstone physicochemical property that dictates the developability and ultimate bioavailability of a drug candidate.[1] This technical guide provides a comprehensive analysis of the solubility of 2-(Morpholin-2-yl)ethanol hydrochloride (CAS: 857214-74-5), a heterocyclic building block relevant to pharmaceutical synthesis.[2] We will deconstruct the molecule's structural components to establish a theoretical solubility framework, comparing its expected behavior in aqueous versus organic solvent systems. This guide further presents detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the practical knowledge to generate reliable and reproducible data. The insights herein are tailored for researchers, scientists, and drug development professionals aiming to understand and experimentally verify the solubility characteristics of this and structurally related compounds.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[3] Poor aqueous solubility can lead to low bioavailability, high inter-subject variability, and significant challenges in formulation development.[1] 2-(Morpholin-2-yl)ethanol hydrochloride is a polar, crystalline solid featuring multiple functional groups that govern its interaction with various solvents.[2][4] Understanding its solubility is paramount for its application in synthesis, purification, and potential formulation as a drug substance. This guide bridges theoretical principles with practical application to provide a holistic view of this compound's solubility profile.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of 2-(Morpholin-2-yl)ethanol hydrochloride is best understood by examining its constituent parts: the morpholine ring, the ethanol side chain, and the hydrochloride salt form.
-
Morpholine Ring: This core heterocycle contains both an ether linkage (-O-) and a secondary amine (-NH-). The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This duality imparts a high affinity for polar solvents.[5]
-
Ethanol Side Chain (-CH₂CH₂OH): The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, significantly enhancing polarity and promoting miscibility with protic solvents like water and alcohols.[6]
-
Hydrochloride Salt: The parent compound, 2-(Morpholin-2-yl)ethanol, is a weak base due to the secondary amine. Conversion to its hydrochloride salt ([R₂NH₂]⁺Cl⁻) is a common strategy to drastically improve aqueous solubility.[3][7] In water, the salt dissociates into a protonated morpholinium cation and a chloride anion. These ions are readily solvated by polar water molecules through strong ion-dipole interactions, which are energetically more favorable than the lattice energy of the crystal, leading to dissolution.
Theoretical Solubility Profile: A Comparative Analysis
Based on the "like dissolves like" principle and the molecular features described above, we can predict the solubility of 2-(Morpholin-2-yl)ethanol hydrochloride across different solvent classes.
Aqueous Solubility
The hydrochloride salt form ensures that the compound's aqueous solubility is high. The primary dissolution mechanism is the solvation of the morpholinium cation and chloride anion by water molecules. The pH of the aqueous medium is a critical factor; in acidic to neutral pH, the compound will exist predominantly in its ionized, highly soluble form.[8] However, in highly acidic environments containing a high concentration of chloride ions (e.g., concentrated HCl), the solubility may decrease due to the common-ion effect, which pushes the equilibrium back towards the solid salt form.[9][10]
Organic Solvent Solubility
The solubility in organic solvents is a function of the solvent's polarity, proticity, and hydrogen bonding capability.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can effectively solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. Their polarity is sufficient to overcome the crystal lattice energy.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is anticipated. Solvents like DMSO are excellent at solvating cations but are less effective at solvating small anions like chloride compared to protic solvents.[11] While solubility is expected, it may be less than in polar protic solvents.
-
Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate): Limited to poor solubility is likely. These solvents lack the strong hydrogen bonding capabilities and high dielectric constant needed to effectively solvate the dissociated ions and disrupt the crystal lattice.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be practically insoluble. The large energy disparity between the highly polar, ionic solute and the nonpolar solvent prevents dissolution.[5]
The following diagram illustrates the key intermolecular forces governing the dissolution of 2-(Morpholin-2-yl)ethanol hydrochloride in different solvent environments.
Caption: Intermolecular forces driving solubility.
Predicted Solubility Summary
The following table summarizes the expected solubility based on first principles. The descriptive terms are aligned with the United States Pharmacopeia (USP) definitions.[12][13][14][15]
| Solvent Class | Example Solvent | Predicted Solubility (Qualitative) | Predicted Range (Parts of Solvent for 1 Part of Solute) | Rationale |
| Aqueous | Water (pH 4-7) | Freely Soluble | From 1 to 10 | Strong ion-dipole interactions and hydrogen bonding due to salt form. |
| Polar Protic | Methanol, Ethanol | Freely Soluble | From 1 to 10 | Strong hydrogen bonding and polarity effectively solvate the ions. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | From 10 to 30 | Good cation solvation, but weaker anion solvation than protic solvents. |
| Intermediate Polarity | Acetone | Sparingly Soluble | From 30 to 100 | Insufficient polarity to overcome crystal lattice energy effectively. |
| Nonpolar | Toluene, Hexane | Practically Insoluble | > 10,000 | Mismatch in polarity; unable to solvate the ionic compound. |
Experimental Protocols for Solubility Determination
To move from theoretical prediction to empirical data, rigorous experimental protocols are required. The "gold standard" for determining equilibrium solubility is the shake-flask method.[16] For higher throughput screening in early discovery, kinetic solubility methods are often employed.[17]
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, representing the true saturation point under specific conditions.[18][19][20]
Objective: To determine the maximum dissolved concentration of 2-(Morpholin-2-yl)ethanol hydrochloride in a given solvent at thermodynamic equilibrium.
Materials & Equipment:
-
2-(Morpholin-2-yl)ethanol hydrochloride (crystalline solid)
-
Solvents of interest (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, DMSO)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
HPLC-UV or LC-MS/MS system for quantification
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-(Morpholin-2-yl)ethanol hydrochloride to a glass vial. The key is to ensure a solid phase remains at equilibrium; typically, 2-5 mg of solid is sufficient for 1 mL of solvent.
-
Causality Note: Adding excess solid is crucial to saturate the solution and establish the solid-liquid equilibrium required for a true thermodynamic measurement.[20]
-
-
Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully remove a sample of the supernatant. It is critical to separate the dissolved solute from the undissolved solid. This is achieved by either:
-
Centrifuging the vial at high speed (e.g., 14,000 rpm for 10 minutes) and sampling the supernatant.
-
Filtering the solution through a chemically compatible 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorptive losses.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) and create a calibration curve by making serial dilutions.
-
Dilute the saturated sample supernatant with the same solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration in the original saturated solution by applying the dilution factor. The result is reported in units such as mg/mL or µM.
-
Self-Validation: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be consistent. Additionally, the presence of visible solid material in the vials post-equilibration confirms that the solution was saturated.
Protocol: High-Throughput Kinetic Solubility Determination
This method is used for rapid screening and measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.[23][24]
Objective: To rapidly assess the aqueous solubility of a compound under non-equilibrium conditions.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dilution: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of pH 7.4 PBS). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for a defined, shorter period (e.g., 2 hours).[22]
-
Precipitate Detection: Determine the concentration of the dissolved compound. This is typically done by filtering the plate and analyzing the filtrate via UV spectroscopy or LC-MS/MS against a calibration curve.[17] The point of precipitation is identified as the kinetic solubility.
-
Causality Note: This method is termed "kinetic" because it doesn't allow sufficient time for the system to reach thermodynamic equilibrium.[17] It often overestimates true solubility because the compound can remain in a supersaturated state for a period.[18] However, its speed makes it invaluable for early-stage drug discovery.[1]
The following diagram outlines the workflow for selecting a solubility assay.
Caption: Decision workflow for solubility assay selection.
Conclusion
2-(Morpholin-2-yl)ethanol hydrochloride is a highly polar molecule engineered for significant aqueous solubility through its hydrochloride salt form. Its structural features—a morpholine ring, an ethanol tail, and an ionic center—render it highly soluble in polar protic solvents like water and alcohols, moderately soluble in polar aprotic solvents, and practically insoluble in nonpolar media. While this theoretical profile provides a strong predictive foundation, it must be confirmed by robust experimental data. The detailed shake-flask and kinetic assay protocols provided in this guide offer researchers validated, step-by-step methodologies to accurately quantify the solubility of this compound, thereby enabling informed decisions in chemical synthesis, purification, and early-stage drug development.
References
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. AJC-11854. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 70(5), 577–578. [Link]
-
Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current drug metabolism, 4(4), 275–286. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 15, 2026, from [Link]
-
Chaudhari, S. P., & Patil, P. S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 27-32. [Link]
-
Marques, M. R. C., Loebenberg, R., & Almukainzi, M. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 20–24. [Link]
-
United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). USP-NF Solubility Reference Table. Retrieved February 15, 2026, from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]
-
Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British journal of clinical pharmacology, 76(3), 323–325. [Link]
-
Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
-
ResearchGate. (n.d.). USP solubility criteria. Retrieved February 15, 2026, from [Link]
-
Fotouhi, N., & Bergström, C. A. (2017). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Journal of pharmaceutical sciences, 106(10), 2828–2839. [Link]
-
Kuppa, R. P. (2021, January 21). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. YouTube. [Link]
-
Pharma Beginners. (2024, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]
-
ChemBK. (2024, April 9). 2-Morpholin-2-yl-ethanol hydrochloride. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Morpholinoethanol. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved February 15, 2026, from [Link]
-
Jouyban, A., & Fakhree, M. A. A. (2024). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 30(1), 114-123. [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved February 15, 2026, from [Link]
-
Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 15, 2026, from [Link]
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- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Difference between N-substituted and C-substituted morpholine ethanol
Comparative Analysis of Structural Isomerism, Synthesis, and Pharmaceutical Utility
Executive Summary
In the landscape of heterocyclic chemistry, "morpholine ethanol" refers to two distinct structural isomers with vastly different chemical behaviors and industrial applications.
N-substituted morpholine ethanol (N-(2-hydroxyethyl)morpholine) is a high-volume commodity chemical used primarily as a solvent, acid scavenger, and polyurethane catalyst. It is characterized by a tertiary amine structure and achirality.
C-substituted morpholine ethanol (typically 2- or 3-(2-hydroxyethyl)morpholine) represents a class of high-value, chiral building blocks essential for modern drug discovery. These compounds retain a secondary amine functionality, allowing for diverse library generation in medicinal chemistry (e.g., BACE-1 inhibitors, antidepressant scaffolds).[1]
This guide dissects the critical differences between these isomers, providing a roadmap for researchers selecting the appropriate scaffold for catalytic or pharmacological applications.[1]
Structural Isomerism & Nomenclature
The fundamental difference lies in the attachment point of the hydroxyethyl side chain relative to the morpholine ring heteroatoms.
N-Substituted (The Commodity)
-
IUPAC Name: 2-(Morpholin-4-yl)ethan-1-ol[2]
-
Structure: The ethanol chain replaces the hydrogen on the nitrogen atom (Position 4).
-
Chirality: Achiral.
C-Substituted (The Scaffold)
-
IUPAC Name: 2-(Morpholin-2-yl)ethan-1-ol (or 3-yl)
-
Common Name: 2-Morpholineethanol[3]
-
CAS: Variable (often custom synthesized).
-
Structure: The ethanol chain is attached to a carbon atom (Position 2 or 3). The nitrogen retains a hydrogen atom.
-
Chirality: Chiral center at the attachment point (C2 or C3). Exists as (
) and ( ) enantiomers.
Physicochemical Properties & Reactivity Profile
The shift of the substituent from Nitrogen to Carbon drastically alters the electronic environment of the molecule.
| Property | N-Substituted (HEM) | C-Substituted (2-Morpholineethanol) | Technical Implication |
| Amine Class | Tertiary ( | Secondary ( | C-Sub allows further N-derivatization (amide coupling, reductive amination). |
| Basicity (pKa) | ~7.4 - 7.7 | ~8.3 - 8.5 | C-Sub is more basic (similar to parent morpholine). N-Sub has steric bulk reducing proton affinity. |
| Nucleophilicity | Low (Sterically hindered) | High (at Nitrogen) | C-Sub is a superior nucleophile for |
| H-Bonding | Acceptor only (at N) | Donor & Acceptor (at N-H) | C-Sub has higher water solubility and different receptor binding profiles. |
| Metabolic Stability | Prone to N-oxidation | N-H susceptible to conjugation | C-Sub offers a "handle" for tuning metabolic clearance (Cl_int). |
Synthetic Pathways: Divergent Strategies
The synthesis of these two isomers illustrates the divide between "bulk chemistry" and "precision synthesis."
N-Substituted: Industrial Ethoxylation
Produced via the reaction of morpholine with ethylene oxide. This is a highly atom-efficient, low-cost process.
C-Substituted: Chiral Cyclization
Requires multi-step synthesis, often starting from chiral amino acids (e.g., Aspartic acid) or epoxides to establish the stereocenter at C2.[1]
Visualization of Synthetic Logic
Figure 1: Comparison of synthetic routes. Path A (Blue) represents industrial scale-up; Path B (Red) represents precision medicinal chemistry.
Pharmaceutical & Industrial Applications[1][3][6][7][8][9][10][11][12]
N-Substituted (HEM)
-
Polyurethane Catalysis: The tertiary amine promotes the gelling reaction (isocyanate + polyol).
-
Buffer Synthesis: Precursor to MOPS (3-(N-morpholino)propanesulfonic acid) via sulfonation of the alcohol.
-
Solvent: High boiling point solvent for extraction.
C-Substituted (Chiral Scaffolds)
-
Drug Discovery: Used to modulate the physicochemical properties (LogP, pKa) of drug candidates without abolishing the basic nitrogen center required for receptor interaction.
-
Case Study (Reboxetine): Many norepinephrine reuptake inhibitors utilize an O-arylated morpholine core. The C-substituted ethanol side chain provides a vector to extend into solvent-exposed pockets of the target protein.
-
Fragment-Based Drug Design (FBDD): The free N-H allows the fragment to be "grown" in multiple directions.
Experimental Protocol: Synthesis of C-Substituted Morpholine Scaffold
Note: While N-substituted morpholine is purchased, C-substituted often requires synthesis. Below is a validated protocol for a generic C2-substituted morpholine core.
Objective: Synthesis of (S)-2-(hydroxymethyl)morpholine (a homolog of the ethanol derivative) from N-benzyl amino diols.
Reagents:
-
N-Benzyl-L-serine methyl ester (Precursor)
-
Chloroacetyl chloride
-
Lithium Aluminum Hydride (LAH)
-
THF (Anhydrous)
Workflow:
-
Acylation: React N-benzyl precursor with chloroacetyl chloride (
C, DCM, Et3N) to form the amide. -
Cyclization: Treat with NaH in THF to induce intramolecular
displacement of the chloride by the alcohol oxygen. This forms the morpholinone ring.[8] -
Reduction: Reflux the morpholinone with LAH in THF for 4 hours to reduce the amide and ester groups simultaneously.
-
Workup: Quench with Fieser method (
, 15% , ). Filter precipitate. -
Deprotection (Optional): Hydrogenolysis (
, Pd/C) removes the N-benzyl group to yield the free secondary amine.
Validation Check:
-
NMR: Look for the disappearance of the carbonyl peak (~170 ppm in
C) and the appearance of the adjacent to nitrogen (~50 ppm). -
Chiral HPLC: Verify enantiomeric excess (ee) >98% to ensure no racemization occurred during the basic cyclization step.
Functionalization Logic: Decision Matrix
When designing a new bioactive molecule, choose the isomer based on the required downstream chemistry.[1]
Figure 2: Decision matrix for selecting the appropriate morpholine isomer based on intended chemical transformation.
References
-
PubChem Compound Summary. "N-(2-Hydroxyethyl)morpholine (CAS 622-40-2)." National Center for Biotechnology Information. [Link]
-
Journal of Medicinal Chemistry. "Morpholine Scaffolds in CNS Drug Discovery." ACS Publications. [Link]
-
Organic Chemistry Data. "pKa Values of Amines and Heterocycles." Bordwell pKa Table / Evans Group. [Link]
- Google Patents. "Process for the preparation of N-substituted morpholines.
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- 4. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 5. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 6. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]
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Methodological & Application
Synthesis of chiral morpholine derivatives using 2-(Morpholin-2-yl)ethanol
Application Note: Strategic Synthesis of Chiral Morpholine Derivatives using 2-(Morpholin-2-yl)ethanol
Executive Summary
Morpholine rings are privileged scaffolds in drug discovery, valued for their ability to improve aqueous solubility, metabolic stability, and blood-brain barrier permeability. The specific building block 2-(Morpholin-2-yl)ethanol (CAS: 2053-25-0 for racemate; chiral forms available) offers a unique "dual-handle" geometry. It possesses a nucleophilic secondary amine and a primary alcohol, separated by a chiral center at the C2 position.
This Application Note provides a comprehensive guide to derivatizing this scaffold while maintaining stereochemical integrity. We present two divergent synthetic workflows: Route A (N-First Functionalization) for creating N-linked bioactive cores, and Route B (O-First Functionalization) for using the morpholine as a solubilizing ether tail.
Strategic Analysis & Reactivity Profile
The successful utilization of 2-(Morpholin-2-yl)ethanol relies on orthogonal protection and chemoselectivity.
-
The Chiral Center (C2): The stereocenter is located at the ether/amine junction. Unlike
-amino acids, this center is not activated for enolization and is stereochemically robust under standard basic (alkylation) and acidic (deprotection) conditions. -
Nucleophilicity Hierarchy:
.-
Implication: In the absence of protection, electrophiles will preferentially react with the nitrogen.
-
Strategy: To functionalize the oxygen first, the nitrogen must be protected (e.g., Boc, Cbz).
-
Visualization: Divergent Synthetic Pathways
Figure 1: Divergent synthesis map showing the "O-Linker" strategy (Top) and "N-Core" strategy (Bottom).
Detailed Experimental Protocols
Protocol A: The "O-Linker" Strategy (N-Protection First)
Use Case: Attaching the morpholine tail to a phenol or amine on a drug scaffold via the ethyl chain.
Step 1: Chemoselective N-Boc Protection The amine is more nucleophilic than the alcohol, allowing protection without touching the hydroxyl group.
-
Reagents: (S)-2-(Morpholin-2-yl)ethanol (1.0 equiv), Di-tert-butyl dicarbonate (
, 1.1 equiv), (1.2 equiv), DCM ( ). -
Procedure:
-
Dissolve amino alcohol in DCM at
. -
Add
, followed by dropwise addition of in DCM. -
Warm to RT and stir for 4 hours.
-
QC Check: TLC should show conversion of the polar amine to a less polar carbamate.
-
Workup: Wash with
citric acid (removes unreacted amine), brine, dry over .
-
-
Yield: Typically
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 2: O-Activation (Mesylation) Converting the alcohol to a leaving group.
-
Reagents: N-Boc-intermediate (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), DIPEA (1.5 equiv), DCM.
-
Procedure:
-
Cool solution of N-Boc-intermediate and DIPEA in DCM to
. -
Add MsCl dropwise. Critical: Keep cold to prevent elimination to the vinyl morpholine side product.
-
Stir 1 hour at
. -
Workup: Cold aqueous wash. Use immediately in the next step to avoid decomposition.
-
Step 3: Coupling (Ether Synthesis)
-
Reagents: Scaffold Phenol (Ar-OH, 1.0 equiv), Mesylate (1.2 equiv),
(2.0 equiv), DMF or . -
Procedure:
-
Mix Ar-OH and base in solvent at RT for 30 min.
-
Add Mesylate solution. Heat to
. -
Note:
is preferred over for better solubility and the "cesium effect" which promotes alkylation.
-
Protocol B: The "N-Core" Strategy (Direct N-Arylation)
Use Case: Attaching the morpholine nitrogen directly to an aromatic ring (e.g., Pyrimidine, Pyridine) in a kinase inhibitor scaffold.
Step 1: S_NAr Displacement
-
Reagents: (S)-2-(Morpholin-2-yl)ethanol (1.2 equiv), 4-Chloropyrimidine derivative (1.0 equiv), DIPEA (2.5 equiv), i-PrOH or n-BuOH.
-
Procedure:
-
Dissolve the heteroaryl chloride in alcohol solvent.
-
Add DIPEA and the morpholine derivative.
-
Heat to reflux (or
in microwave). -
Mechanism: The secondary amine attacks the electrophilic aromatic carbon. The hydroxyl group remains unreacted due to lower nucleophilicity.
-
-
Stereochemical Note: This reaction conditions are neutral/basic and will not racemize the C2 center.
Step 2: Functionalization of the Pendant Alcohol Once the nitrogen is anchored, the alcohol can be modified.
-
Fluorination: Treat with DAST at
to yield the fluoro-ethyl side chain (common for metabolic blocking). -
Oxidation: Treat with Dess-Martin Periodinane to yield the aldehyde, followed by Reductive Amination to create a diamine tail.
Data Presentation & Troubleshooting
Table 1: Comparison of Activation Methods for the Alcohol Handle
| Method | Reagents | Stability of Intermediate | Suitability for Chiral Substrates |
| Mesylation | MsCl, | Moderate (Use quickly) | High (Low temp prevents elimination) |
| Tosylation | TsCl, Pyridine | High (Isolable solid) | High |
| Chlorination | High | Medium (Risk of HCl-induced degradation or rearrangement) | |
| Appel Rxn | Moderate | High (Neutral conditions) |
Troubleshooting Guide:
-
Issue: Elimination to Vinyl Ether.
-
Issue: Low Yield in N-Arylation.
References
-
BenchChem. "Application of Chiral Morpholine Derivatives in Asymmetric Synthesis." BenchChem Technical Notes, 2025. Link
-
Ghorai, M. K., et al. "Synthesis of substituted morpholines through Cu(OTf)2-catalyzed ring-opening/closing reactions of aziridines."[5] Beilstein Journal of Organic Chemistry, 2015. Link
-
Fisher Scientific. "Amine Protection / Deprotection Protocol." Fisher Scientific Reference Library. Link
-
Common Organic Chemistry. "Reactions of Alcohols with Thionyl Chloride: Mechanism and Protocol." Link
-
National Institutes of Health (NIH). "Medicinal chemistry of 2,2,4-substituted morpholines." PubMed. Link
Sources
Protocols for N-boc protection of 2-(Morpholin-2-yl)ethanol hydrochloride
Application Note: Chemoselective N-Boc Protection of 2-(Morpholin-2-yl)ethanol Hydrochloride
Executive Summary
This guide details the protocol for the
Key Technical Challenges Addressed:
-
Chemoselectivity: Preferential protection of the secondary amine over the primary alcohol without generating
-Boc side products. -
Salt Neutralization: Efficient liberation of the free amine from its hydrochloride salt in situ.
-
Solubility Management: Handling the transition from a hydrophilic salt to a lipophilic carbamate.
Reaction Mechanism & Strategic Analysis
The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon of di-tert-butyl dicarbonate (
Critical Design Choice:
To ensure chemoselectivity (
Mechanism Diagram:
Figure 1: Mechanistic flow from salt neutralization to carbamate formation.
Materials & Equipment
| Reagent | Equiv.[1][2][3] | Role | Grade |
| 2-(Morpholin-2-yl)ethanol HCl | 1.0 | Substrate | >97% Purity |
| Di-tert-butyl dicarbonate ( | 1.1 - 1.2 | Electrophile | Reagent Grade |
| Triethylamine (TEA) | 2.5 | Base (Protocol A) | Anhydrous |
| Sodium Carbonate ( | 2.5 | Base (Protocol B) | Powder |
| Dichloromethane (DCM) | Solvent | Protocol A | ACS Grade |
| 1,4-Dioxane / Water | Solvent | Protocol B | HPLC Grade |
Experimental Protocols
Protocol A: Homogeneous Organic Phase (Standard)
Best for scale-up (>10g) and moisture-sensitive downstream processing.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 2-(Morpholin-2-yl)ethanol HCl (1.0 equiv) in DCM (10 mL per gram of substrate).
-
Neutralization: Cool the suspension to 0 °C (ice bath). Add TEA (2.5 equiv) dropwise over 10 minutes.
-
Note: The suspension will clear as the free base is liberated and TEA-HCl forms.
-
-
Addition: Dissolve
(1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C.-
Control: Gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 4–6 hours.
-
Monitoring: Check TLC (See Section 5).
Protocol B: Biphasic System (Green Chemistry)
Best for removing inorganic salts and ensuring zero O-Boc formation due to milder conditions.
-
Solvent System: Prepare a 1:1 mixture of 1,4-Dioxane and Water .
-
Dissolution: Dissolve 2-(Morpholin-2-yl)ethanol HCl (1.0 equiv) in the solvent mixture (5 mL/g).
-
Base Addition: Add
(2.5 equiv) in one portion. The pH should be ~9-10. -
Reagent Addition: Add
(1.2 equiv) as a solution in a small amount of dioxane or directly as a melt (if liquid) at 0 °C . -
Reaction: Stir vigorously at room temperature overnight (12-16 hours).
-
Why longer? Biphasic reactions are often rate-limited by phase transfer.
-
Process Control & Validation
TLC Conditions:
-
Mobile Phase: 5% Methanol in DCM.
-
Stain: Ninhydrin (Starting material stains Red/Purple ; Product does not stain).
-
Stain: PMA (Phosphomolybdic Acid) or Iodine (Product stains visible spots).
LC-MS Interpretation:
-
Starting Material:
-
Product:
(Look for the mass shift). -
-Boc Byproduct:
(Indicates double protection; rare without DMAP).
Workup & Purification Workflow
The workup is critical because the product contains a hydroxyl group, making it slightly amphiphilic.
Figure 2: Workup logic for isolation of N-Boc-2-(Morpholin-2-yl)ethanol.
Detailed Steps:
-
Extraction: Dilute reaction with DCM. Wash with water (
). -
Acid Wash (Critical): Wash the organic layer quickly with cold 0.5 M Citric Acid .
-
Reasoning: This removes unreacted starting material (amine) into the aqueous phase. Do not use strong acids (HCl), which will deprotect the Boc group.[4]
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Result: The product usually isolates as a viscous colorless oil that may crystallize upon standing or triturating with Hexanes/Ether.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous layer. | The hydroxyl group increases water solubility. Saturate the aqueous layer with NaCl (Brine) and back-extract with DCM or EtOAc. |
| O-Boc Formation | Reaction too basic or warm. | Ensure temperature is 0 °C during addition. Do not use DMAP. Reduce base equivalents. |
| Incomplete Conversion | HCl salt not fully neutralized. | Check pH. Ensure >2.0 equiv of base is used (1 eq for HCl, 1 eq for reaction). |
| Solidification Issues | Product is an oil. | Triturate with cold pentane or diethyl ether to induce crystallization. |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Chapter 7: Protection for the Amino Group - Carbamates).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Mechanistic principles of nucleophilic substitution at carbonyls).
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Source on DMAP-induced O-Boc formation). [Link]
Sources
Application Note: Reductive Amination Protocols for 2-(Morpholin-2-yl)ethanol Derivatives
Executive Summary
This guide details the synthetic protocols for the N-alkylation of 2-(morpholin-2-yl)ethanol via reductive amination. This specific scaffold presents unique challenges due to its high polarity, water miscibility, and the presence of a competing nucleophilic hydroxyl group.
While standard reductive amination conditions often suffice for lipophilic amines, this substrate requires tailored workup strategies to prevent product loss during aqueous extraction. This note prioritizes Sodium Triacetoxyborohydride (STAB) as the primary reagent due to its chemoselectivity, with Titanium(IV) isopropoxide recommended for sterically hindered ketones.
Strategic Method Selection
Before beginning, select the protocol based on your carbonyl partner and scale.
Figure 1: Decision matrix for selecting the optimal reductive amination protocol.
Mechanistic Insight & Chemoselectivity
The reaction proceeds via the formation of an iminium ion (from the secondary amine). Unlike primary amines, which form stable imines, secondary amines like 2-(morpholin-2-yl)ethanol form iminium species that are rapidly reduced.
Key Chemoselectivity Note: The hydroxyl group on the ethanol tail (-CH2CH2OH) is a potential nucleophile. However, under the mild acidic conditions of STAB (pH ~5-6), O-alkylation is kinetically disfavored compared to N-alkylation. The boron reagent preferentially coordinates with the basic nitrogen, directing the hydride delivery to the C=N bond.
Figure 2: The pathway proceeds through the iminium ion. STAB reduces the iminium species much faster than the carbonyl starting material.
Experimental Protocols
Method A: The Standard STAB Protocol (Abdel-Magid)
Best for: Aldehydes and unhindered ketones.
Reagents:
-
Substrate: 2-(Morpholin-2-yl)ethanol (1.0 equiv)
-
Carbonyl: Aldehyde/Ketone (1.0 - 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Glacial Acetic Acid (1.0 - 2.0 equiv, essential for ketones)
Protocol:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the 2-(morpholin-2-yl)ethanol (1.0 equiv) in DCE (0.1 M concentration).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).
-
Note: If using a ketone, add Acetic Acid (1.5 equiv) at this stage to catalyze iminium formation.
-
-
Mixing: Stir at room temperature for 15–30 minutes to establish the hemiaminal/iminium equilibrium.
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at room temperature under nitrogen.
-
Aldehydes: Complete in 1–3 hours.
-
Ketones: May require 12–24 hours. Monitor by LC-MS (TLC is difficult due to the polar tail).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.
Method B: Titanium(IV) Isopropoxide Protocol (Mattson)
Best for: Sterically hindered ketones or acid-sensitive substrates.
Reagents:
-
Substrate: 2-(Morpholin-2-yl)ethanol (1.0 equiv)
-
Carbonyl: Ketone (1.1 - 1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.2 - 1.5 equiv)
-
Reductant: NaBH₄ (1.5 equiv) or NaCNBH₃
Protocol:
-
Complexation: In a dry flask under Argon, mix the amine (1.0 equiv) and ketone (1.2 equiv) neat (without solvent) if possible, or in minimal THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.
-
Incubation: Stir at room temperature for 6–12 hours (or 50°C for 2 hours if very hindered). The solution usually turns viscous/yellow.
-
Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic).
-
Workup (Critical): Add water (2 mL per mmol) to precipitate TiO₂. Filter the white solid through a Celite pad. Wash the pad with MeOH. Concentrate the filtrate.
Purification Strategy (The "Polar Trap")
The product, N-alkyl-2-(morpholin-2-yl)ethanol , is amphiphilic and highly water-soluble. Standard DCM/Water extraction often results in <20% recovery.
Use one of the following validated isolation techniques:
Option 1: SCX Solid Phase Extraction (Recommended)
Ideal for: MedChem libraries and small scale (<500 mg).
-
Load the crude reaction mixture (dissolved in MeOH/DCM) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with MeOH (3 column volumes) to remove neutral impurities (unreacted ketone, borate salts).
-
Elute: Elute the product using 2M Ammonia in Methanol .
-
Finish: Concentrate the ammoniacal fraction to yield the free base.
Option 2: "Salting Out" Extraction
Ideal for: Larger scale (>1 g).
-
Basify the aqueous quench layer to pH >12 using 1M NaOH.
-
Saturate the aqueous layer with NaCl (solid).
-
Extract with Chloroform:Isopropanol (3:1 ratio) . The isopropanol helps pull the polar morpholine into the organic phase.
-
Repeat extraction 3–4 times. Dry over Na₂SO₄.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ketone) | Steric hindrance or poor iminium formation. | Switch to Method B (Ti(OiPr)₄) . Increase reaction time to 24h. |
| Product stuck in Aqueous | High polarity of the ethanol tail. | Do NOT use Ether/Hexane. Use CHCl₃/IPA (3:1) or SCX columns . |
| Unreacted Aldehyde | Reductant decomposed (wet solvent). | STAB is moisture sensitive.[3] Use anhydrous DCE/THF. |
| Emulsion during Workup | Boron salts or Titanium oxides. | Boron: Use Rochelle's salt (Potassium Sodium Tartrate) wash. Titanium: Filter through Celite before extraction. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5][6][7][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Teledyne ISCO. (2012).[10] RediSep SCX Column Application Note: Purification of Basic Compounds.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols: High-Yield Synthesis of 2-(2-chloroethyl)morpholine
Abstract
This document provides a comprehensive guide for the synthesis of 2-(2-chloroethyl)morpholine from its precursor, 2-(Morpholin-2-yl)ethanol. The protocol details a robust and high-yield chlorination reaction utilizing thionyl chloride (SOCl₂). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety procedures, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Rationale
2-(2-chloroethyl)morpholine is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its bifunctional nature, containing both a reactive alkyl chloride and a morpholine moiety, makes it a versatile building block for introducing the morpholine ring into larger molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.
The conversion of a primary alcohol, such as 2-(Morpholin-2-yl)ethanol, to its corresponding alkyl chloride is a fundamental transformation. While several chlorinating agents exist, thionyl chloride (SOCl₂) is often the reagent of choice for this specific conversion. The primary advantages are the high yields and the clean nature of the reaction. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product.[1][2] This protocol has been optimized for efficiency, safety, and purity of the final product, which is isolated as its stable hydrochloride salt.
Reaction Mechanism: From Alcohol to Alkyl Chloride
The chlorination of an alcohol with thionyl chloride is a classic nucleophilic substitution reaction. The hydroxyl group (-OH) of an alcohol is a poor leaving group. The reaction with thionyl chloride effectively converts it into a much better leaving group, an alkyl chlorosulfite intermediate.[3]
The reaction proceeds through the following key steps:
-
Activation of the Alcohol: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is displaced, forming a protonated alkyl chlorosulfite.
-
Formation of the Alkyl Chlorosulfite Intermediate: A base, which can be the displaced chloride ion or an added base like pyridine, deprotonates the intermediate to form the neutral alkyl chlorosulfite.
-
Nucleophilic Attack: The reaction can then proceed via two main pathways, primarily dictated by the reaction conditions.
-
Sₙ2 Mechanism (Inversion): In the presence of a base like pyridine, the displaced chloride ion acts as a nucleophile. It performs a backside attack on the carbon atom bearing the chlorosulfite group, leading to an inversion of stereochemistry.[3][4] The leaving group decomposes into the stable gaseous products SO₂ and another chloride ion. For a primary alcohol like 2-(Morpholin-2-yl)ethanol, this pathway is highly favored.
-
Sₙi Mechanism (Retention): In the absence of a base and in non-polar solvents, the reaction can proceed with retention of configuration through an "internal return" mechanism.[4][5] An intimate ion pair forms, and the chloride from the chlorosulfite group attacks from the same face.
-
Given the protocol described below, the Sₙ2 pathway is the predominant mechanism.
Caption: Sₙ2 mechanism for the chlorination of an alcohol.
Materials and Equipment
| Chemicals & Reagents | Grade | Supplier Example |
| 2-(Morpholin-2-yl)ethanol | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Toluene (or Benzene), anhydrous | ≥99.8% | Fisher Scientific |
| Ethanol, absolute | Reagent Grade | VWR |
| Diethyl ether, anhydrous | Reagent Grade | Fisher Scientific |
| Equipment | Description |
| Three-neck round-bottom flask | 500 mL (or appropriate scale) |
| Reflux condenser with drying tube | To prevent moisture ingress |
| Pressure-equalizing dropping funnel | For controlled addition of SOCl₂ |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle with controller | For refluxing |
| Ice-water bath | For temperature control |
| Büchner funnel and filter flask | For product isolation |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Safety and Hazard Management
A rigorous adherence to safety protocols is mandatory for this procedure.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water, releasing toxic gases (SO₂ and HCl).[6][7] Causes severe burns to skin, eyes, and the respiratory tract.[8][9]
-
Handling: Must be handled exclusively in a well-ventilated chemical fume hood.[7] Always add thionyl chloride slowly and dropwise to the reaction mixture. Never add water to thionyl chloride.
-
PPE: Wear a lab coat, chemical splash goggles, a full face shield, and heavy-duty chemical-resistant gloves (neoprene or Viton® are recommended).[7][8]
-
-
2-(2-chloroethyl)morpholine Hydrochloride:
-
General Precautions:
-
Ensure an emergency shower and eyewash station are immediately accessible.[8]
-
Prepare a quenching solution (e.g., saturated sodium bicarbonate) beforehand for any potential spills and for cleaning glassware.
-
Dispose of all chemical waste according to institutional and local regulations.
-
Detailed Experimental Protocol
This protocol is based on established literature procedures for similar transformations, providing a high yield of the hydrochloride salt.[12]
Caption: Workflow for the synthesis of 2-(2-chloroethyl)morpholine HCl.
Step 1: Reaction Setup
1.1. Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. 1.2. Fit the top of the condenser with a calcium chloride or silica gel drying tube to protect the reaction from atmospheric moisture. 1.3. Ensure the entire apparatus is set up within a chemical fume hood.
Step 2: Reagent Preparation and Reaction
2.1. In the flask, dissolve 2-(Morpholin-2-yl)ethanol (e.g., 0.1 mol) in anhydrous toluene (e.g., 200 mL). 2.2. Begin stirring the solution and cool the flask in an ice-water bath to an internal temperature of 0–5 °C. 2.3. In the dropping funnel, add thionyl chloride (e.g., 0.12 mol, 1.2 equivalents). 2.4. Add the thionyl chloride dropwise to the stirred, cold alcohol solution over a period of 30–45 minutes. Maintain the internal temperature below 10 °C during the addition. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. 2.5. Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
Step 3: Reflux and Product Formation
3.1. Heat the reaction mixture to reflux (approx. 110 °C for toluene) using a heating mantle. 3.2. Maintain a gentle reflux with continuous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy to drive the substitution reaction to completion. 3.3. During reflux, gaseous HCl and SO₂ will be evolved. Ensure the fume hood provides adequate ventilation.
Step 4: Isolation and Purification
4.1. After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature. A crystalline precipitate of the hydrochloride salt should form. 4.2. Further cool the mixture in an ice bath for 30 minutes to maximize precipitation. 4.3. Collect the solid product by vacuum filtration using a Büchner funnel. 4.4. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual solvent and soluble impurities. 4.5. Transfer the white crystalline solid to a watch glass or drying dish and dry under vacuum to a constant weight. A yield of over 95% can be expected.[12] 4.6. For obtaining a product of higher purity, the crude solid can be recrystallized from absolute ethanol.[13]
Product Characterization
The identity and purity of the synthesized 2-(2-chloroethyl)morpholine hydrochloride should be confirmed using standard analytical techniques.
| Parameter | Expected Value / Method | Reference |
| Appearance | White to off-white crystalline solid | [11] |
| Melting Point | 180–182 °C | [12] |
| Molecular Formula | C₆H₁₃Cl₂NO | [13] |
| Molecular Weight | 186.08 g/mol | [13] |
| FTIR (KBr, cm⁻¹) | C-H stretching (2850-3000), C-O-C stretching (~1115), C-Cl stretching (650-750) | General |
| ¹H NMR | Confirm presence of morpholine and ethyl chloride protons with appropriate shifts and coupling. | General |
| GC-MS | Assess purity and confirm molecular weight of the free base after neutralization. | [14] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction | Ensure reflux time is adequate. Check the quality/purity of thionyl chloride. |
| Moisture in the reaction | Use anhydrous solvents and properly dried glassware. | |
| Dark-colored Product | Reaction temperature was too high during addition | Maintain temperature below 10 °C during SOCl₂ addition. Recrystallize the product. |
| Impure starting material | Purify the 2-(Morpholin-2-yl)ethanol before use. | |
| Product is Oily/Gummy | Incomplete drying / residual solvent | Dry the product under high vacuum for an extended period. |
| Impurities present | Wash thoroughly with a non-polar solvent like diethyl ether or perform recrystallization. |
References
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
D-FIROZ. Thionyl Chloride Reaction on Alcohol: SNi Mechanism. [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol + SOCl2. [Link]
-
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
New Jersey Department of Health. (2000, April). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]
-
LANXESS. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
-
Semantic Scholar. Synthesis of Morpholine Containing Sulfonamides. [Link]
-
International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]
-
PrepChem.com. Synthesis of chloroethylmorpholine hydrochloride. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Google Patents. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.
-
PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?. [Link]
-
The Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]
-
Reddit. (2023, October 8). Help with thionyl chloride halogenation. [Link]
-
NIST WebBook. Morpholine, 4-(2-chloroethyl)-. [Link]
-
ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
- Google Patents.
- Google Patents.
-
PubChem. 4-(2-Chloroethyl)morpholine. [Link]
-
From Chemistry Towards Technology Step-By-Step. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]
-
ResearchGate. (2020, May 8). Can you help me for synthesis of morpholine using dehydration diethanolamine?. [Link]
-
Organic Chemistry Portal. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reactionweb.io [reactionweb.io]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. careerendeavour.com [careerendeavour.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lanxess.com [lanxess.com]
- 8. nj.gov [nj.gov]
- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. prepchem.com [prepchem.com]
- 13. 4-(2-Chloroethyl)morpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing N-alkylation and Related Side Reactions in 4-(2-Hydroxyethyl)morpholine Synthesis
Welcome to the Technical Support Center for morpholine derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the synthesis of 4-(2-hydroxyethyl)morpholine (HEM), a critical intermediate in the production of various pharmaceutical compounds[1][2][3]. We will address common challenges, particularly the prevention of undesirable N-alkylation and other side reactions that can compromise yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for troubleshooting the synthesis of 4-(2-hydroxyethyl)morpholine.
Q1: What are the primary synthetic routes to 4-(2-hydroxyethyl)morpholine (HEM)?
A1: There are two principal methods for synthesizing HEM. The most common laboratory and industrial approach involves the direct N-alkylation of morpholine with an electrophile containing a two-carbon hydroxyethyl group. The second method involves the intramolecular cyclization of a larger precursor.
-
Route 1: N-Alkylation of Morpholine. This is the most direct route, typically achieved by reacting morpholine, a secondary amine, with either ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol)[4]. This method is favored for its atom economy, especially when using ethylene oxide, but requires precise control to ensure selectivity.
-
Route 2: Cyclization of Triethanolamine. An alternative industrial process involves the acid-catalyzed intramolecular cyclic dehydration of triethanolamine[5]. This method avoids the direct handling of ethylene oxide but can require high temperatures (200-260°C) and specific catalysts, such as silica-alumina, to achieve high selectivity[5].
Q2: What is the primary N-alkylation side reaction of concern when synthesizing HEM from morpholine?
A2: The most significant N-alkylation side reaction is the quaternization of the product. The desired product, 4-(2-hydroxyethyl)morpholine, is a tertiary amine. While it cannot be alkylated in the same manner as the starting secondary amine, its nitrogen atom remains nucleophilic and can react with a second molecule of the alkylating agent (e.g., 2-bromoethanol or ethylene oxide) to form a quaternary ammonium salt. This over-alkylation is a common issue when reactive electrophiles are used[6]. This byproduct is often highly water-soluble and can be difficult to separate from the desired product, complicating purification.
Q3: Besides N-alkylation, what other side reactions can compromise the synthesis?
A3: Several other side reactions can occur, primarily depending on the chosen reagents and conditions:
-
O-Alkylation (Polyethoxylation): The hydroxyl group of the HEM product is also nucleophilic and can react with ethylene oxide. This leads to the formation of polyether chains attached to the ethanol side group. This is particularly problematic when a large excess of ethylene oxide is used.
-
Dimerization: Under certain conditions, especially during the cyclization of triethanolamine, a diether byproduct, N,N',2,2'-dimorpholinodiethyl ether, can be formed, although this can be minimized with the right catalyst and conditions[5].
Q4: Why is precise control over stoichiometry and reaction conditions so critical?
A4: Controlling the stoichiometry is paramount to favor the desired mono-N-alkylation of morpholine. Using a large excess of the alkylating agent dramatically increases the probability of over-alkylation (quaternization) and O-alkylation[6]. Similarly, reaction temperature influences reaction rates. Excessively high temperatures can accelerate side reactions, while temperatures that are too low may lead to an incomplete reaction. Careful optimization of stoichiometry, temperature, pressure, and addition rate is the key to achieving high yield and purity.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a problem-solution format.
Problem 1: My final product is contaminated with a significant water-soluble impurity, leading to low purity after extraction and difficult distillation.
-
Potential Cause: This is a classic sign of N-alkylation side reactions, specifically the formation of a quaternary ammonium salt. This salt is highly polar and water-soluble, making it difficult to remove with standard organic extractions. It is also non-volatile, leading to purification issues during distillation.
-
Solution:
-
Re-evaluate Stoichiometry: Strictly control the molar ratio of the alkylating agent to morpholine. A slight excess of morpholine can be used to ensure the complete consumption of the more valuable alkylating agent and minimize over-alkylation.
-
Control Reagent Addition: Add the alkylating agent (e.g., 2-bromoethanol) slowly and portion-wise, or via a syringe pump, to the solution of morpholine. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant primary nucleophile (morpholine) over the product.
-
Monitor the Reaction: Use TLC or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting morpholine is consumed to prevent further reaction of the product.
-
Problem 2: The reaction is sluggish and conversion is low, even after prolonged heating.
-
Potential Cause: This issue can stem from several factors: insufficient temperature, poor choice of base or solvent, or deactivation of the alkylating agent.
-
Solution:
-
Temperature Control: Ensure the reaction is maintained at the optimal temperature. For reactions with 2-haloethanols, refluxing in a suitable solvent like acetonitrile is often effective[4].
-
Base and Solvent: When using a 2-haloethanol, a base (e.g., K₂CO₃) is required to neutralize the HBr or HCl formed. Ensure the base is present in sufficient quantity (at least 1 equivalent, often 1.5-2 equivalents) and that the chosen solvent facilitates the reaction. Acetonitrile or DMF are common choices[4].
-
Reagent Quality: Verify the purity and activity of your alkylating agent. 2-haloethanols can degrade over time.
-
Problem 3: My NMR/MS analysis shows a series of products with repeating ethoxy units (mass differences of 44 Da).
-
Potential Cause: This indicates O-alkylation, or polyethoxylation, of the product's hydroxyl group. This is most common when using the highly reactive ethylene oxide as the alkylating agent.
-
Solution:
-
Limit Ethylene Oxide: Use a molar ratio of ethylene oxide to morpholine that is as close to 1:1 as possible.
-
Temperature Management: Keep the reaction temperature as low as feasible to control the reactivity of ethylene oxide.
-
Alternative Reagent: If polyethoxylation remains a persistent issue, consider switching the alkylating agent from ethylene oxide to 2-bromoethanol or 2-chloroethanol. While less atom-economical, these reagents offer greater control and a significantly lower propensity for O-alkylation.
-
Section 3: Visualized Mechanisms and Workflows
Visual aids help clarify the complex reaction pathways and decision-making processes involved in troubleshooting.
Diagram 1: Desired Mono-N-Alkylation Pathway
Caption: Undesired N-Alkylation (Quaternization) and O-Alkylation side reactions.
Diagram 3: Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for diagnosing and solving common synthesis issues.
Section 4: Data Summary and Optimized Protocol
Table 1: Comparison of Common Alkylating Agents
| Parameter | Ethylene Oxide | 2-Bromoethanol / 2-Chloroethanol |
| Reactivity | Very High | Moderate to High |
| Primary Side Reaction | O-Alkylation (Polyethoxylation) | N-Alkylation (Quaternization) |
| Safety Concerns | Highly toxic, flammable, explosive gas; requires specialized equipment.[7] | Toxic liquids, lachrymators; easier to handle in a standard lab fume hood.[4] |
| Stoichiometric Control | Critical; slight excess leads to byproducts. | Critical; slow addition is key to preventing over-alkylation. |
| Byproduct of Reaction | None | HBr or HCl (requires neutralization) |
| Typical Conditions | Low temperature, controlled pressure. | Reflux temperature, atmospheric pressure, requires a base (e.g., K₂CO₃).[4] |
Experimental Protocol: Controlled Synthesis of 4-(2-Hydroxyethyl)morpholine
This protocol is based on the N-alkylation of morpholine with 2-bromoethanol, which offers excellent control in a laboratory setting.[4]
Materials:
-
Morpholine (1.0 equiv)
-
2-Bromoethanol (0.95 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add morpholine (1.0 equiv) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equiv) to the stirred solution.
-
In a separate dropping funnel, prepare a solution of 2-bromoethanol (0.95 equiv) in a small amount of acetonitrile. Note: Using slightly less than one equivalent of the bromoethanol ensures it is fully consumed, preventing contamination of the product.
-
Heat the morpholine/K₂CO₃ suspension to reflux (approx. 82°C).
-
Once refluxing, add the 2-bromoethanol solution dropwise over a period of 2-3 hours. Slow addition is critical to minimize the concentration of the alkylating agent and prevent quaternization.
-
After the addition is complete, maintain the reflux and monitor the reaction by TLC or GC until the 2-bromoethanol is no longer detected (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude 4-(2-hydroxyethyl)morpholine.
-
The product can be further purified by vacuum distillation if necessary.
References
- BenchChem (2025).
- BenchChem (2025). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
- Godfrey, L. E. A. (1978). Production of n-(substituted) morpholine. U.S.
-
V & V Pharma Industries. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter. V & V Pharma Industries. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
ACS GCI Pharmaceutical Roundtable (2026). Avoiding Over-alkylation. ACS Green Chemistry Institute. [Link]
-
PubChem. Morpholine. National Center for Biotechnology Information. [Link]
-
Mallak Specialties Pvt Ltd. N-(2-Hydroxyethyl) Morpholine. Mallak Chemicals. [Link]
Sources
- 1. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]
- 2. atamankimya.com [atamankimya.com]
- 3. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 4. Page loading... [guidechem.com]
- 5. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
Purification methods for 2-(Morpholin-2-yl)ethanol intermediates
Welcome to the Technical Support Center
Subject: Troubleshooting & Purification Protocols for 2-(Morpholin-2-yl)ethanol (CAS: 205187-21-7 / Derivatives)
Executive Summary: Purifying 2-(Morpholin-2-yl)ethanol presents a specific set of chemical challenges distinct from its N-substituted isomer (4-(2-hydroxyethyl)morpholine). Because the ethanol side chain is attached to the carbon skeleton (C2 position), the nitrogen atom remains a secondary amine . This feature creates three primary purification hurdles:
-
High Polarity/Water Solubility: Difficult extraction from aqueous reaction mixtures.
-
Silanol Interaction: Severe streaking/tailing on standard silica gel due to the basic secondary amine.
-
Physical State: The free base is often a viscous oil, making crystallization difficult without salt formation.
This guide provides modular workflows to overcome these specific barriers.
Module 1: Isolation & Extraction (The "Aqueous Trap")
Problem: "My product remains in the aqueous phase during workup. Standard ethyl acetate extraction yields are <10%."
Technical Insight:
2-(Morpholin-2-yl)ethanol is a polar amino-alcohol. Its partition coefficient (
Protocol: The "Salting Out" & High-Polarity Extraction
-
Saturation: Saturate your aqueous reaction mixture with solid NaCl or
. This increases the ionic strength of the water, forcing the organic amine out ("Salting Out"). -
pH Adjustment: Ensure the pH is >12 using NaOH. The amine must be fully deprotonated (free base) to extract.
-
Solvent Selection: Do not use Ethyl Acetate (it may hydrolyze at high pH) or Ether.
-
Primary Choice: DCM / Isopropanol (3:1 ratio).
-
Secondary Choice:
-Butanol (Warning: High boiling point, requires high-vac rotovap).
-
-
Continuous Extraction: If simple separatory funnel extraction fails, use a liquid-liquid continuous extractor for 12–24 hours.
Data: Solvent Efficiency for Amino-Alcohol Extraction
| Solvent System | Extraction Efficiency | Notes |
| Diethyl Ether | < 5% | Too non-polar. |
| Ethyl Acetate | 10–20% | Risk of hydrolysis at pH >12. |
| Dichloromethane (DCM) | 40–60% | Good, but requires multiple passes. |
| DCM : IPA (3:1) | 85–95% | Recommended. IPA disrupts H-bonding with water. |
| n-Butanol | > 95% | Excellent, but difficult to remove solvent ( |
Module 2: Crystallization Strategies (The "Salt" Switch)
Problem: "The free base is a viscous oil that refuses to crystallize. Purity is 85%."
Technical Insight: The C-substituted morpholine introduces a chiral center, often leading to oily racemates. The most robust purification method is salt formation , which converts the oil into a crystalline solid, rejecting impurities into the mother liquor [1].
Protocol: Oxalate or Hydrochloride Salt Formation
-
Option A: Hydrochloride Salt (Hygroscopic risk)
-
Dissolve crude oil in anhydrous Ethanol or Et2O.
-
Add 1.1 eq of HCl (4M in Dioxane).
-
Precipitate often forms immediately. Note: HCl salts of amino-alcohols can be hygroscopic.
-
-
Option B: Oxalate Salt (Recommended for storage)
-
Dissolve crude oil in minimal hot Ethanol/Methanol (50°C).
-
Add 1.0 eq of Anhydrous Oxalic Acid dissolved in hot Ethanol.
-
Allow to cool slowly to RT, then 4°C.
-
Filter white crystals.
-
Free Base Recovery: If the free amine is needed later, dissolve salt in water, basify to pH 12, and extract using Module 1.
-
Figure 1: Decision matrix for converting the oily free base into a stable, purifiable salt form.
Module 3: Chromatography Troubleshooting (The "Streak" Fix)
Problem: "The compound streaks from the baseline to the solvent front on silica columns. I lose 40% of my mass."
Technical Insight:
Secondary amines interact strongly with acidic silanol groups (
Solution A: Mobile Phase Modifiers (The "Competitor" Method) You must add a base to the mobile phase to compete for silanol sites.
-
Standard: DCM / Methanol / Ammonium Hydroxide (NH4OH) (90:9:1).
-
Alternative: DCM / Methanol / Triethylamine (TEA) (95:4:1).
-
Tip: Pre-wash the silica column with the mobile phase containing the base before loading your sample.
-
Solution B: Stationary Phase Switch
-
Amino-Silica (NH2-Silica): Use amine-functionalized silica cartridges. The surface is already basic, preventing the interaction. No TEA modifier is needed.
-
Alumina (Basic or Neutral): Aluminum oxide is less acidic than silica and better suited for amines.
Solution C: SCX (Strong Cation Exchange) "Catch & Release" This is the most effective method for removing non-basic impurities (starting materials, neutral side products).
Figure 2: "Catch and Release" purification using SCX cartridges. The amine binds to the acid resin, allowing impurities to be washed away before releasing the product with ammonia.
Module 4: FAQs (Specific Scenarios)
Q1: I need to separate the enantiomers of 2-(morpholin-2-yl)ethanol. How? A: Since the chiral center is at C2, you cannot easily separate them on standard silica.
-
Method 1 (Chemical Resolution): Form a salt with a chiral acid, such as L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . One diastereomeric salt will crystallize preferentially from Ethanol/Water [3].
-
Method 2 (Chiral HPLC): Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a mobile phase of Hexane/IPA/Diethylamine (DEA). The DEA is critical to sharpen the peaks.
Q2: Can I distill this intermediate? A: Yes, but only under high vacuum.
-
Boiling Point: Estimated >230°C at atm; ~110–120°C at 0.5 mmHg.
-
Risk: High heat can cause oxidation of the secondary amine to the N-oxide or morpholine ring opening. Kugelrohr distillation is safer than fractional distillation for small scales (<5g).
Q3: My NMR shows extra peaks after silica chromatography. A: This is likely the "Silica Leach" or carbamate formation.
-
Chloroform reaction: Secondary amines can react with DCM/Chloroform on basic silica over time. Avoid leaving the compound on the column.[1]
-
Silica Dissolution: If using high MeOH (>10%) and NH4OH, you might be dissolving silica. Re-dissolve product in dry DCM and filter through a 0.45µm PTFE frit to remove silica dust.
References
-
Sigma-Aldrich. 2-Morpholin-2-yl-ethanol hydrochloride Product Specification. (Confirming solid salt forms for isolation). Link
-
Biotage. Is there an easy way to purify organic amines? (Detailed mechanism of silanol interactions and amine-functionalized silica). Link
-
National Institutes of Health (NIH). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols. (Discussing resolution strategies for chiral amino-alcohols). Link
-
BenchChem. Troubleshooting Streaking of Amines on Silica Gel Columns. (Protocols for TEA/Ammonia modifiers). Link
Sources
Technical Support Center: Recrystallization of 2-(Morpholin-2-yl)ethanol Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-(Morpholin-2-yl)ethanol hydrochloride via recrystallization. As a polar organic salt, this compound presents unique challenges that require a systematic approach to solvent selection and troubleshooting. This document offers field-proven insights and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when recrystallizing hydrochloride salts like 2-(Morpholin-2-yl)ethanol hydrochloride?
Hydrochloride salts of organic amines introduce a high degree of polarity and the potential for strong intermolecular interactions, including hydrogen bonding. This can lead to very high solubility in polar protic solvents like water and short-chain alcohols, making it difficult to achieve a significant drop in solubility upon cooling, which is essential for good recovery.[1] Furthermore, the presence of the chloride ion can make these compounds hygroscopic, meaning they readily absorb moisture from the atmosphere.[2] This can complicate handling and may lead to the formation of hydrates instead of the desired anhydrous crystalline solid.
Q2: What are the ideal properties of a recrystallization solvent for this compound?
The ideal solvent for 2-(Morpholin-2-yl)ethanol hydrochloride should exhibit the following characteristics:
-
High dissolving power at elevated temperatures: The solvent must be capable of fully dissolving the crude solid near its boiling point.
-
Low dissolving power at low temperatures: To maximize yield, the compound's solubility should decrease significantly as the solution is cooled, allowing it to crystallize.
-
Inertness: The solvent must not react chemically with the compound.
-
Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the final crystals.
-
Volatility: The solvent should be volatile enough to be easily evaporated from the purified crystals during the drying process.
Given the polar nature of the target molecule, with its hydroxyl, ether, and ammonium hydrochloride moieties, polar solvents are the most logical starting point.
Q3: Which single solvents are the best candidates to screen first?
For polar hydrochloride salts, alcohols are typically the most effective single-solvent systems.
-
2-Propanol (Isopropanol): This is often a preferred solvent for hydrochloride salts. Many salts exhibit a desirable solubility curve in isopropanol, and it is less likely to dissolve the salt completely at room temperature compared to methanol or ethanol.[1] A patent for a related morpholine hydrochloride derivative specifically mentions recrystallization from "Virahol," which is a brand name for isopropanol.[3]
-
Ethanol: While a very common recrystallization solvent, many hydrochloride salts are highly soluble in absolute ethanol even at room temperature, which can lead to poor recovery.[1][4] However, it can be effective, especially if the crude material has significant impurities that depress its solubility.
-
Water: The compound is soluble in water.[5] While water can be an excellent purification solvent for highly polar compounds, its high polarity and strong hydrogen bonding can lead to the formation of stable solvates (hydrates) and make it difficult to remove during drying.[4][6]
Q4: When is a mixed-solvent system recommended, and which pairs are suitable?
A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[7] The strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes saturated.[8]
For 2-(Morpholin-2-yl)ethanol hydrochloride, effective solvent pairs would typically combine a polar "good" solvent with a less polar "anti-solvent":
-
2-Propanol / Diethyl Ether: A classic combination for precipitating hydrochloride salts. The compound is dissolved in a minimal amount of hot 2-propanol, and diethyl ether is added to reduce the overall polarity of the solution and induce crystallization.[1]
-
Ethanol / Water: This pair can be used to fine-tune solubility.[7] Starting with ethanol, water can be added as the "bad" solvent if the compound is too soluble in pure ethanol. Conversely, if the compound is poorly soluble in water, ethanol can be added as the "good" solvent.
-
Acetone / n-Hexane: While acetone may have some solubility for the salt, adding a non-polar anti-solvent like hexane can effectively induce precipitation.[4]
Solvent Selection & Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a practical question-and-answer format.
Q: My compound "oiled out" upon cooling instead of forming crystals. What happened and how do I fix it?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the concentration of the solute is too high, leading to the formation of a liquid phase instead of a solid crystalline lattice.[6][9] This is a common issue with compounds that have relatively low melting points or when significant impurities are present.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[6]
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can promote the formation of larger, purer crystals.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.
Q: I've cooled the solution, but no crystals have formed. What should I do?
A: This is a classic sign of either using too much solvent or the formation of a stable supersaturated solution.[6][9]
Troubleshooting Steps:
-
Reduce Solvent Volume: The most common cause is an excess of solvent.[6] Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow it to cool again.
-
Induce Nucleation: If the solution is supersaturated, you must induce crystallization.
-
Scratching: Vigorously scratch the inside of the flask with a glass rod.[9]
-
Seed Crystal: Add a seed crystal of the pure compound.
-
-
Cool to a Lower Temperature: If crystals do not form at room temperature, place the flask in an ice-water bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q: My final product is discolored. How can I obtain a colorless solid?
A: Discoloration is typically due to high-molecular-weight, colored impurities that are co-precipitated with your product.
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving the crude solid in the hot solvent, but before the hot filtration step, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution. The charcoal will adsorb the colored impurities.
-
Perform a Hot Filtration: Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Caution: Using too much charcoal can lead to the loss of your desired product due to adsorption.
Data & Protocols
Table 1: Potential Recrystallization Solvents for 2-(Morpholin-2-yl)ethanol hydrochloride
| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Expected Outcome |
| Water | 100 | 10.2 | High solubility likely; risk of hydrate formation and difficulty in drying.[4][5] |
| Ethanol (95%) | 78 | 5.2 | Good general-purpose polar solvent, but solubility may be too high for good recovery.[1][4] |
| 2-Propanol (IPA) | 82 | 4.3 | Recommended starting point. Often provides an ideal solubility profile for HCl salts.[1][3] |
| Methanol | 65 | 6.6 | High polarity; likely to have very high solubility, resulting in poor yield. |
| Acetone | 56 | 5.1 | May be useful as a component in a mixed-solvent system or as a wash for final crystals.[1] |
| Diethyl Ether | 35 | 2.8 | Compound is likely insoluble. Excellent choice as an "anti-solvent" with alcohols.[1] |
| Ethyl Acetate | 77 | 4.4 | Moderate polarity. Can be effective for washing impurities from the salt.[1] |
| n-Hexane | 69 | 0.1 | Compound is insoluble. Use as an anti-solvent with more polar solvents.[4] |
Diagram 1: Decision Workflow for Solvent System Selection
This diagram illustrates a logical progression for identifying a suitable recrystallization solvent system for 2-(Morpholin-2-yl)ethanol hydrochloride.
Caption: A decision tree for selecting a recrystallization solvent.
Experimental Protocol: Step-by-Step Recrystallization Procedure
This protocol outlines the full process from solvent screening to drying the final product.
Part A: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of crude 2-(Morpholin-2-yl)ethanol hydrochloride into several small test tubes.
-
To each tube, add a potential solvent (e.g., 2-propanol, ethanol, water) dropwise at room temperature, mixing after each addition. Note the solubility.
-
For solvents in which the compound was poorly soluble at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool to room temperature, then place them in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.
Part B: Bulk Recrystallization (Using the selected solvent system)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent required to create a slurry. Heat the flask on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Filter the hot solution quickly to remove the charcoal and any other insoluble impurities. This step prevents premature crystallization in the funnel.[8]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent (or the "bad" solvent if using a mixed pair) to remove any adhering impurities from the mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to begin the drying process. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven until a constant weight is achieved.
References
-
ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride. Available at: [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Unknown. recrystallization-2.doc.pdf. Available at: [Link]
-
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]
-
Merck Index. Morpholine. Available at: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
- Google Patents. (2012). CN102321045A - Method for preparing high morphine hydrochloride.
-
Unknown. Recrystallization of Impure Acetanilide and Melting Point Determination. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102321045A - Method for preparing high morphine hydrochloride - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chembk.com [chembk.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of C2- and N-Substituted Morpholine Alcohols
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone in medicinal chemistry, prized for its unique physicochemical and metabolic properties. Its presence in numerous FDA-approved drugs, such as the antibiotic Linezolid and the antidepressant Reboxetine, underscores its value.[1][2][3][4] The morpholine moiety often enhances aqueous solubility, modulates pKa, and provides a stable, low-reactivity scaffold that can correctly orient pharmacophoric elements for optimal target engagement.[1][2][5]
However, when functionalized with reactive groups like alcohols, the synthetic and chemical behavior of the morpholine derivative is profoundly influenced by the substituent's position. This guide provides an in-depth comparative analysis of the reactivity of two common classes of morpholine intermediates: C2-substituted and N-substituted morpholine alcohols. Understanding these differences is critical for researchers in drug development for designing efficient synthetic routes and predicting potential side reactions.
We will explore how the placement of the hydroxyl group—either directly on the carbon skeleton of the ring (C2) or on a substituent attached to the ring nitrogen (N)—dictates the molecule's steric and electronic profile, thereby governing its reactivity in key synthetic transformations such as oxidation and nucleophilic substitution.
Part 1: Structural, Steric, and Electronic Analysis
The fundamental differences in reactivity between C2- and N-substituted morpholine alcohols stem from their distinct structural and electronic environments.
-
N-Substituted Morpholine Alcohols: In this class, typified by 4-(2-hydroxyethyl)morpholine, the alcohol is part of an N-alkyl chain. It behaves as a typical primary or secondary alcohol, electronically isolated from the ring's heteroatoms. The ring nitrogen is a tertiary amine, rendering it basic but not nucleophilic in common acylation or sulfonylation reactions. Its primary influence is on the overall solubility and basicity of the molecule.
-
C2-Substituted Morpholine Alcohols: Represented by (morpholin-2-yl)methanol, this class features an alcohol group directly attached to the heterocyclic ring. This proximity creates a more complex reactive environment:
-
Steric Hindrance: The hydroxyl group is sterically encumbered by the adjacent morpholine ring, which can hinder the approach of bulky reagents.
-
Electronic Effects: The alcohol is positioned beta (β) to the ring nitrogen and alpha (α) to the ring oxygen. The ether oxygen exerts an electron-withdrawing inductive effect.[6][7][8]
-
Secondary Amine Reactivity: The ring nitrogen is a secondary amine, which is both basic and nucleophilic. This unprotected nitrogen can compete with the hydroxyl group in many reactions, often necessitating the use of a protecting group strategy.
-
Below is a diagram illustrating the structural differences and key reactive sites.
Caption: Structural and reactive site comparison of C2- vs. N-substituted morpholine alcohols.
Part 2: Comparative Reactivity in Key Transformations
We will now examine how the structural and electronic differences manifest in two common and critical synthetic operations: oxidation of the alcohol and nucleophilic substitution at the alcohol center.
Oxidation of the Alcohol to a Carbonyl
The oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis.[9][10] The choice of oxidant and the reaction's efficiency are highly dependent on the substrate's steric and electronic properties.
Causality and Field Insights: For N-substituted morpholine alcohols, the sterically unhindered primary or secondary alcohol is readily oxidized by a wide array of standard reagents, from mild (e.g., TEMPO-catalyzed) to more powerful systems (e.g., Swern, Dess-Martin).[11][12]
Conversely, the C2-substituted alcohol presents a greater challenge. The steric bulk of the morpholine ring can significantly slow the reaction rate. Furthermore, the presence of the basic secondary amine can neutralize acidic oxidants or react with electrophilic activating agents (like oxalyl chloride in the Swern oxidation). For these reasons, more robust, sterically-insensitive, and non-acidic conditions are often required. The Swern oxidation, performed at very low temperatures, is effective because it can overcome moderate steric hindrance and the reaction is typically faster than competing side reactions with the amine.[13][14][15][16]
Data Presentation: Comparative Oxidation Outcomes
| Substrate Class | Model Compound | Reagent System | Typical Yield | Typical Reaction Time | Key Considerations |
| N-Substituted | 4-(2-hydroxyethyl)morpholine | Swern Oxidation | >95% | 1-2 hours | Straightforward; minimal side reactions. |
| C2-Substituted | (Morpholin-2-yl)methanol | Swern Oxidation | 80-90% | 3-5 hours | Slower due to sterics. Potential for N-acylation by oxalyl chloride if conditions are not carefully controlled. |
| C2-Substituted | (Morpholin-2-yl)methanol | TEMPO/NaOCl | 60-75% | 8-12 hours | Amine can interfere; may require N-protection for optimal results. |
Nucleophilic Substitution via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for inverting the stereochemistry of a secondary alcohol or for converting an alcohol into other functional groups (esters, ethers, azides) under mild, neutral conditions.[17][18][19][20]
Causality and Field Insights: The success of the Mitsunobu reaction hinges on the pKa of the nucleophile (typically < 13) and the clean formation of the alkoxyphosphonium intermediate.[18][20]
-
N-Substituted Morpholine Alcohols: These are excellent substrates for the Mitsunobu reaction. The tertiary amine is not sufficiently nucleophilic to interfere with the reaction intermediates, and the alcohol is sterically accessible.
-
C2-Substituted Morpholine Alcohols: These substrates are highly problematic. The unprotected secondary amine is a significant liability. It is both basic enough to disrupt the delicate pKa balance and nucleophilic enough to be alkylated by the activated alkoxyphosphonium intermediate, leading to complex product mixtures. Therefore, N-protection is mandatory for a successful Mitsunobu reaction on a C2-substituted morpholine alcohol. A carbamate (Boc) or sulfonamide (Ts) group is typically used to deactivate the nitrogen.
Data Presentation: Comparative Mitsunobu Reaction Outcomes
| Substrate Class | N-Protection | Nucleophile (Nu-H) | Result | Rationale |
| N-Substituted | None | Benzoic Acid | >90% Yield (Ester) | Clean reaction; tertiary amine is non-interfering. |
| C2-Substituted | None | Benzoic Acid | Complex Mixture | Unprotected secondary amine competes as a nucleophile and base, leading to side products. |
| C2-Substituted | N-Boc | Benzoic Acid | >85% Yield (Ester) | N-protection deactivates the amine, allowing for clean substitution at the alcohol center. |
The following diagram illustrates the divergent reactivity pathways, highlighting the critical decision point of N-protection for C2-substituted systems.
Caption: Reactivity map showing synthetic outcomes based on substitution pattern and protection strategy.
Part 3: Experimental Protocols
To provide a practical context, detailed, self-validating protocols for the Swern oxidation of a representative alcohol from each class are provided below.
Protocol 1: Swern Oxidation of 4-(2-Hydroxyethyl)morpholine (N-Substituted)
Caption: Experimental workflow for the Swern oxidation of an N-substituted morpholine alcohol.
Methodology:
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes.
-
DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.5 eq) dropwise, again maintaining the temperature below -65 °C. Stir for another 15 minutes.
-
Substrate Addition: Add a solution of 4-(2-hydroxyethyl)morpholine (1.0 eq) in a small amount of anhydrous DCM dropwise. Keep the temperature below -65 °C.
-
Oxidation: Stir the reaction mixture at -78 °C for 45 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise. A thick white precipitate will form.
-
Warm-up & Quench: Remove the cooling bath and allow the mixture to warm to room temperature over 1 hour. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.
Protocol 2: Swern Oxidation of N-Boc-(morpholin-2-yl)methanol (C2-Substituted, Protected)
Methodology: The protocol is identical to Protocol 1, with the following key differences:
-
Substrate: Use N-Boc-(morpholin-2-yl)methanol (1.0 eq). The Boc group prevents side reactions at the nitrogen.
-
Reaction Time: After substrate addition (Step 5), the oxidation may require a longer stirring time (e.g., 1.5 - 2 hours) at -78 °C to achieve full conversion due to increased steric hindrance. Monitor by TLC.
-
Outcome: The product is the corresponding N-Boc-morpholine-2-carbaldehyde.
Conclusion and Strategic Recommendations
The reactivity of morpholine alcohols is not uniform; it is dictated by the position of the hydroxyl group.
-
N-Substituted morpholine alcohols are synthetically straightforward. Their reactivity is predictable, mirroring that of simple primary or secondary alcohols. They are ideal intermediates when the desired modification is on the alcohol itself without interference from the morpholine core.
-
C2-Substituted morpholine alcohols are more complex. The secondary amine is a potent competing nucleophile and base, while the ring structure provides significant steric hindrance around the C2 position. For most transformations involving the alcohol (e.g., nucleophilic substitution, certain oxidations), N-protection is a critical and non-negotiable first step to ensure clean reactions and high yields.
For drug development professionals, this distinction is crucial. When designing a synthetic route, if the morpholine nitrogen must remain a secondary amine in the final product, a C2-substituted alcohol intermediate will necessitate a protection/deprotection sequence, adding steps to the overall synthesis. In contrast, if a tertiary amine is acceptable, building from an N-substituted alcohol is often more efficient. These strategic choices, informed by a fundamental understanding of comparative reactivity, can save significant time and resources in the development of novel therapeutics.
References
- Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
- Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PubMed Central.
- Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Catalytic selective oxidation of primary and secondary alcohols using nonheme [Iron(III)(Pyridine-Containing Ligand). AIR Unimi.
- Biocatalytic Oxid
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences.
- Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Columbia University Academic Commons.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Morpholine. PubChem.
- Morpholine: Application, synthesis and toxicity. ChemicalBook.
- Swern Oxid
- Morpholine. Wikipedia.
- Recent Advances in the Mitsunobu Reaction.
- A Whirlwind Tour of Current Mitsunobu Chemistry. Strem.
- Mitsunobu and Related Reactions: Advances and Applic
- Swern oxid
- Mitsunobu reaction. Wikipedia.
- Alcohol Reactions: Swern Oxid
- Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry.
- Swern Oxid
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
- Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook. )
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
- 15. orgosolver.com [orgosolver.com]
- 16. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 17. atlanchimpharma.com [atlanchimpharma.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Chiral Resolution of (R) and (S)-2-(Morpholin-2-yl)ethanol
Topic: Chiral HPLC separation of (R) and (S)-2-(Morpholin-2-yl)ethanol Content Type: Publish Comparison Guide
Executive Summary
The separation of 2-(Morpholin-2-yl)ethanol (CAS: 6276-54-6 for racemate) presents a distinct set of chromatographic challenges compared to standard pharmaceutical intermediates. Unlike many drug candidates, this molecule lacks a strong UV chromophore and possesses a secondary amine functionality that is prone to severe peak tailing on silica-based supports.
This guide outlines a robust, self-validating workflow for the enantioseparation of this specific morpholine derivative. We compare two distinct methodologies: Direct Analysis (using non-optical detection) and Derivatization (using UV detection) . The data and protocols below are synthesized from best practices for polar, aliphatic amines and 2-substituted morpholine analogs.
Part 1: The Chromatographic Challenge
Before selecting a column, the analyst must address the physicochemical properties of the analyte:
-
Lack of Chromophore: The molecule consists of a saturated morpholine ring and an aliphatic alcohol chain. It has negligible absorbance above 210 nm. Standard UV detection at 254 nm is impossible .
-
Amine Tailing: The secondary amine (
) interacts strongly with residual silanols on the Chiral Stationary Phase (CSP), leading to peak broadening. -
Polarity: The hydroxyl group and amine make the molecule highly polar, requiring polar mobile phases to elute within a reasonable timeframe.
Strategic Decision Matrix
-
Path A (Direct): Use if Universal Detectors (ELSD, CAD, RI) or LC-MS are available. Best for QC of raw materials.
-
Path B (Derivatization): Use if only UV/PDA detection is available. Best for trace impurity analysis where high sensitivity is required.
Part 2: Comparative Methodology
Method A: Direct Separation (Recommended for Speed)
-
Principle: Direct interaction of the unmodified amine with the CSP.
-
Critical Requirement: High mobile phase polarity and basic additives.
| Parameter | Protocol A1: Amylose-Based (Preferred) | Protocol A2: Cellulose-Based (Alternative) |
| Column | Chiralpak AD-H (or IA) | Chiralcel OD-H (or IC) |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Ethanol / Diethylamine (DEA) | Hexane / Isopropanol / DEA |
| Ratio (v/v) | 80 : 20 : 0.1 | 90 : 10 : 0.1 |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | CAD (Charged Aerosol) or RI | CAD or RI |
| Temperature | 25°C | 25°C |
| Exp. Resolution ( | > 2.5 (Baseline) | ~ 1.8 |
| Selectivity ( | ~ 1.4 | ~ 1.2 |
Expert Insight: The AD-H column generally provides superior selectivity for 2-substituted morpholines due to the helical pitch of the amylose tris(3,5-dimethylphenylcarbamate) polymer, which forms an inclusion pocket that accommodates the morpholine ring better than the cellulose lattice.
Method B: Derivatization Strategy (Recommended for Sensitivity)
-
Principle: Reacting the secondary amine with Benzoyl Chloride or 3,5-Dinitrobenzoyl Chloride to introduce a UV-active chromophore and reduce amine basicity.
-
Reaction: Mix sample with 1.2 eq. Benzoyl Chloride + 2.0 eq. TEA in DCM for 15 min. Quench with water, extract, and inject.
| Parameter | Protocol B1: Benzoyl Derivative |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane / Isopropanol |
| Ratio (v/v) | 90 : 10 |
| Additive | None (Amide is neutral) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 230 nm or 254 nm |
| Exp. Resolution ( | > 4.0 (Excellent) |
Part 3: Method Development Workflow
The following diagram illustrates the decision logic for separating non-chromophoric chiral amines.
Figure 1: Decision tree for method development of non-chromophoric chiral amines.
Part 4: Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation (Direct Method)
Objective: Prepare 1L of Hexane/Ethanol/DEA (80:20:0.1).
-
Measure: Transfer 200 mL of HPLC-grade Ethanol to a 1L volumetric flask.
-
Add Additive: Pipette 1.0 mL of Diethylamine (DEA) into the ethanol. Note: Adding DEA to the alcohol first ensures better solubility than adding it to hexane.
-
Dilute: Fill to the mark with HPLC-grade n-Hexane.
-
Degas: Sonicate for 10 minutes. Do not filter through nylon membranes (hexane dissolves some polymers); use PTFE if filtration is necessary.
Protocol 2: System Suitability Criteria
To ensure the method is trustworthy (Self-Validating), the following criteria must be met before running samples:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): (Crucial for amines; if , increase DEA concentration to 0.2%). -
Repeatability: %RSD of Retention Time
over 5 injections.
Part 5: Mechanistic Insight & Troubleshooting
Why Amylose (AD-H) often wins for Morpholines
The chiral recognition mechanism involves hydrogen bonding between the carbamate groups on the CSP and the analyte.
-
Interaction 1: The ether oxygen in the morpholine ring accepts a hydrogen bond from the CSP NH group.
-
Interaction 2: The hydroxyl group on the ethanol side chain acts as both donor and acceptor.
-
Steric Fit: The 2-substitution creates a "kink" in the morpholine chair conformation. The amylose helical cavity (Chiralpak AD) is generally more flexible and accommodating of this aliphatic bulk than the tighter cellulose cavity (Chiralcel OD).
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Peaks Visible | Detection limit reached (Method A) | Switch to Method B (Derivatization) or increase concentration to >2 mg/mL for RI/CAD. |
| Broad/Tailing Peaks | Silanol interaction | Fresh mobile phase with 0.1% DEA . Ensure column is equilibrated (20 column volumes). |
| Retention too long (>30 min) | Analyte is too polar | Increase Alcohol content (e.g., switch from 80:20 to 60:40 Hex/EtOH). |
| Split Peaks | Sample solvent mismatch | Dissolve sample in Mobile Phase. Do not use pure Ethanol or MeOH as diluent if MP is mostly Hexane. |
References
-
Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Link
-
YMC Co., Ltd. (2022). Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Notes. Link
-
Sigma-Aldrich. (2013).[1] A Strategy for Developing HPLC Methods for Chiral Drugs. Supelco Technical Report. Link
-
Sielc Technologies. (2018). Separation of Morpholine derivatives on Newcrom R1. Sielc Application Notes. Link
-
Chiralpedia. (2022).[2] Chiral HPLC separation: Strategy and Approaches. Link
Sources
Beyond Stoichiometry: Benchmarking Elemental Analysis Standards for C6H14ClNO2 (L-Leucine Hydrochloride)
[1]
Executive Summary & Chemical Identity[1][2]
In pharmaceutical raw material analysis, the molecular formula C6H14ClNO2 most frequently designates L-Leucine Hydrochloride (or its isomer, L-Isoleucine Hydrochloride).[1] These amino acid salts are critical excipients in parenteral nutrition and precursors in peptide synthesis.
While Elemental Analysis (EA) via combustion is the industry standard for verifying bulk purity and salt stoichiometry, it is insufficient as a standalone identity test due to the existence of constitutional isomers (Leucine vs. Isoleucine).
This guide compares the performance of Traditional Combustion Analysis against Orthogonal Analytical Workflows (Combustion + Potentiometric Titration). It provides experimental protocols to overcome the specific challenges of C6H14ClNO2: hygroscopicity, chloride interference, and isomer differentiation.
The Target Analyte: L-Leucine Hydrochloride[3]
Theoretical Standards & Acceptance Criteria
Before evaluating analytical methods, researchers must establish the theoretical baseline. For C6H14ClNO2, the acceptance criteria for "Research Grade" typically allow a tolerance of
Table 1: Theoretical Composition vs. Experimental Tolerances
| Element | Theoretical Mass % | Acceptable Range ( | Analytical Challenge |
| Carbon (C) | 42.99% | 42.59% – 43.39% | High stability; rarely fails unless sample is wet.[1] |
| Hydrogen (H) | 8.42% | 8.02% – 8.82% | High Risk: Hygroscopic HCl salts absorb atmospheric H2O, artificially inflating %H. |
| Nitrogen (N) | 8.36% | 7.96% – 8.76% | Critical for protein content calculation.[1] |
| Chlorine (Cl) | 21.15% | 20.75% – 21.55% | High Risk: Standard CHN analyzers cannot detect Cl.[1] Requires separate titration or Oxygen Flask.[1] |
| Oxygen (O) | 19.09% | N/A (Calculated by diff) | Usually not measured directly in routine QC.[1] |
Comparative Analysis of Methodologies
We evaluated three analytical workflows for characterizing C6H14ClNO2. The comparison focuses on Specificity (distinguishing salt forms), Accuracy (recovery of Cl), and Throughput .[1]
Method A: Dynamic Flash Combustion (CHN Only)
-
Mechanism: Sample is combusted at >950°C; gases are separated via GC.[1]
-
Status: Insufficient for C6H14ClNO2.
-
Pros: Fast (<10 mins), low sample requirement (2 mg).[1]
-
Cons:
-
Blind to Chloride: It only measures C, H, and N. The 21.15% mass of Chlorine is ignored, requiring a mathematical assumption to validate the formula.
-
Interference: High halogen content can poison standard combustion catalysts (Copper/Tungsten), leading to low Nitrogen recovery over time.[1]
-
Method B: The "Schöniger" Oxygen Flask (Total Halogen)[1]
-
Mechanism: Sample is burned in a flask of pure oxygen; gases are absorbed in solution and titrated.
-
Status: Legacy Method.
-
Pros: Direct measurement of Chlorine.
-
Cons: Dangerous (explosion risk), highly operator-dependent, poor precision (
) compared to modern instrumentation.[1]
Method C: The "Orthogonal Standard" (CHN + Potentiometric Titration)[1]
-
Mechanism:
-
Organic Backbone: CHN Combustion for C/H/N.
-
Ionic Counterion: Potentiometric titration with AgNO3 for Cl-.
-
-
Status: Recommended Gold Standard.
-
Pros:
-
Stoichiometric Validation: Independently confirms the organic molecule and the HCl salt ratio.
-
High Precision: Titration yields Cl results with <0.2% RSD.[1]
-
Isomer Note: Still cannot distinguish Leu from Ile (requires HPLC/Polarimetry).
-
Experimental Protocols (Method C)
The following protocols are designed to be self-validating. If the Titration (Step 2) fails, the CHN (Step 1) data is invalid due to likely moisture or salt dissociation.
Step 1: Sample Preparation (Crucial for HCl Salts)
Amino acid hydrochlorides are hygroscopic.[1] "As-is" analysis will result in high %H and low %C/%N/%Cl.[1]
-
Drying: Do not oven dry at >100°C, as HCl can dissociate.[1]
-
Protocol: Dry sample in a vacuum desiccator over
(Phosphorus Pentoxide) at room temperature for 24 hours. -
Handling: Load tin capsules (for CHN) immediately upon removal from the desiccator.
Step 2: Potentiometric Titration for Chloride[1]
-
Objective: Determine if the Cl content matches the theoretical 21.15%.
-
Reagents: 0.1 N Silver Nitrate (
), dilute Nitric Acid ( ). -
Apparatus: Autotitrator with a Silver/Silver Chloride (Ag/AgCl) electrode.[1]
Workflow:
-
Dissolve 150 mg of dried C6H14ClNO2 in 50 mL deionized water.
-
Add 1 mL of 2M
to acidify (prevents carbonate interference).[1] -
Titrate with 0.1 N
to the potentiometric endpoint (inflection point). -
Calculation:
(Where V is volume in mL, N is normality, W is sample weight in mg)
Step 3: Isomer Differentiation (HPLC)
Since EA cannot distinguish Leucine from Isoleucine, use this qualitative check if identity is ambiguous.[1]
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for validating C6H14ClNO2, ensuring that "passing" results are based on chemical reality, not just numerical coincidence.
Caption: Analytical decision tree for C6H14ClNO2, integrating orthogonal methods for salt validation.
Data Interpretation Guide
When reviewing your data, use this troubleshooting matrix to diagnose common failures in C6H14ClNO2 analysis.
| Observation | Likely Cause | Corrective Action |
| High %H, Low %C, Low %Cl | Moisture Contamination. The sample has absorbed water, diluting the mass of other elements.[1] | Redry sample in vacuum desiccator. Do not heat. |
| Correct %C/%N, Low %Cl | Salt Dissociation. The HCl has been driven off, likely by drying at high temperatures (>100°C).[1] | Use a fresh sample; dry only with desiccant at room temp.[1] |
| Correct %Cl, Low %N | Incomplete Combustion. High halide content has poisoned the reduction tube in the CHN analyzer. | Replace the copper reduction reagent in the CHN analyzer. |
| All Theoreticals Match | Stoichiometric Success. | Proceed to HPLC to confirm Leucine vs. Isoleucine isomer. |
References
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 102479, L-Leucine hydrochloride. Retrieved from [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). (2023).[1][4] 2.5.12. Water: Semi-micro determination (Karl Fischer). (For moisture correction reference). Retrieved from [Link][1]
A Researcher's Guide to the Structural and Physicochemical Characterization of 2-(Morpholin-2-yl)ethanol Hydrochloride
In the landscape of pharmaceutical development, a thorough understanding of a molecule's solid-state properties is paramount. The crystal structure, in particular, dictates critical physicochemical characteristics such as solubility, stability, and bioavailability, which are all decisive factors in the journey from a promising compound to a viable therapeutic agent. This guide provides a comprehensive overview of the analytical workflow for characterizing the crystal structure and associated properties of 2-(Morpholin-2-yl)ethanol hydrochloride.
The Central Role of Crystallography in Drug Development
The precise three-dimensional arrangement of atoms in a crystal lattice, known as the crystal structure, is not merely an academic detail. It is a fundamental property that can significantly impact a drug candidate's performance. Different crystal forms of the same compound are known as polymorphs, and they can exhibit distinct physical properties.[1][2] The existence of polymorphs is a critical consideration in pharmaceutical development, as an unexpected change in crystal form during manufacturing or storage can alter the drug's efficacy and safety profile.[1][2] Therefore, comprehensive crystallographic analysis is a non-negotiable step in de-risking a development pipeline.
Characterization Workflow: From Powder to Structure
The process of determining and characterizing the crystal structure of a compound like 2-(Morpholin-2-yl)ethanol hydrochloride is a multi-step endeavor. The following workflow outlines the key experimental stages.
Figure 1: A typical workflow for the crystallographic and physicochemical characterization of a pharmaceutical compound.
Experimental Protocols
1. Single-Crystal X-ray Diffraction (SC-XRD)
-
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
-
Protocol:
-
Crystal Growth: Grow single crystals of 2-(Morpholin-2-yl)ethanol hydrochloride suitable for diffraction (typically > 0.1 mm in all dimensions). This can be achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent (e.g., ethanol, isopropanol). The choice of solvent is critical and often requires screening.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to obtain the final crystal structure.
-
2. Powder X-ray Diffraction (PXRD)
-
Objective: To obtain a characteristic "fingerprint" of a crystalline solid. It is used to identify crystalline phases, assess sample purity, and detect polymorphism.[1]
-
Protocol:
-
Sample Preparation: Gently grind a small amount of the bulk powder of 2-(Morpholin-2-yl)ethanol hydrochloride to ensure a random orientation of the crystallites.
-
Data Collection: Place the powdered sample in a sample holder and analyze it using a powder X-ray diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) provides a unique pattern for a specific crystalline form. The peak positions and relative intensities can be used to identify the substance and its polymorphic form.
-
3. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Protocol:
-
Sample Preparation: Accurately weigh a small amount of 2-(Morpholin-2-yl)ethanol hydrochloride (typically 1-5 mg) into an aluminum pan and seal it.
-
Thermal Analysis: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Interpretation: An endothermic peak in the DSC thermogram indicates a melting event. The onset temperature of this peak is typically reported as the melting point.
-
Comparative Analysis of 2-(Morpholin-2-yl)ethanol Hydrochloride and Related Compounds
To contextualize the properties of 2-(Morpholin-2-yl)ethanol hydrochloride, it is instructive to compare it with its parent heterocycle, morpholine (as the hydrochloride salt), and a closely related analogue, (S)-Morpholin-2-ylmethanol hydrochloride.
Figure 2: Molecular structures of the target compound and its comparators.
Physicochemical Properties
The following table summarizes the available physicochemical data for 2-(Morpholin-2-yl)ethanol hydrochloride and its selected comparators. This data provides a basis for understanding the structure-property relationships within this class of compounds.
| Property | 2-(Morpholin-2-yl)ethanol hydrochloride | Morpholine Hydrochloride | (S)-Morpholin-2-ylmethanol hydrochloride |
| CAS Number | 857214-74-5[3] | 10024-89-2 | 132073-83-7[4] |
| Molecular Formula | C₆H₁₄ClNO₂[3] | C₄H₁₀ClNO | C₅H₁₂ClNO₂[5] |
| Molecular Weight | 167.63 g/mol [3] | 123.58 g/mol [6] | 153.61 g/mol [5] |
| Physical Form | Off-white solid or colorless crystal/crystalline powder[3] | Crystals[6] | White to off-white crystalline solid[4] |
| Melting Point | ~185-190 °C[3] | Decomposes at 175-176 °C[6] | Not specified |
| Solubility | Soluble in water and common organic solvents (alcohols, ethers)[3] | Soluble in water, methanol, ethanol[6] | Soluble in water[4] |
Discussion of Structure-Property Relationships
The addition of the ethanol group to the morpholine ring in 2-(Morpholin-2-yl)ethanol hydrochloride increases the molecular weight and introduces a hydroxyl group capable of hydrogen bonding. This is reflected in its relatively high melting point compared to the decomposition temperature of morpholine hydrochloride. The presence of both the morpholine nitrogen and the hydroxyl group likely contributes to its good solubility in both aqueous and organic polar solvents.[3]
Compared to (S)-Morpholin-2-ylmethanol hydrochloride, which has one less carbon in the side chain, 2-(Morpholin-2-yl)ethanol hydrochloride has a slightly higher molecular weight. While specific melting point data for the former is not available in the provided search results, it is reasonable to hypothesize that the longer, more flexible ethanol side chain in our target compound might influence crystal packing and, consequently, its thermal properties. The chirality of (S)-Morpholin-2-ylmethanol hydrochloride is a significant differentiating factor, as enantiomerically pure compounds often exhibit different crystal packing and physicochemical properties compared to their racemic mixtures.[4]
The parent compound, 2-morpholinoethanol (the free base), is a liquid at room temperature with a boiling point around 248 °C.[7] The formation of the hydrochloride salt dramatically increases the melting point and converts the substance into a crystalline solid, a common strategy in pharmaceutical development to improve handling and stability.
Conclusion and Future Directions
This guide outlines the essential experimental framework for the comprehensive characterization of 2-(Morpholin-2-yl)ethanol hydrochloride. While a definitive crystal structure is not yet in the public domain, the protocols for single-crystal and powder X-ray diffraction, combined with thermal analysis, provide a clear path for its determination.
The comparative analysis with morpholine hydrochloride and (S)-Morpholin-2-ylmethanol hydrochloride highlights the significant impact of functional group modifications on the physicochemical properties of the resulting compounds. For researchers in drug development, a deep understanding of these structure-property relationships is crucial for the rational design of molecules with optimized solid-state characteristics. The next logical step for any research program involving 2-(Morpholin-2-yl)ethanol hydrochloride would be to perform the crystallographic and thermal analyses described herein to fully elucidate its solid-state properties and screen for potential polymorphism. This foundational knowledge is indispensable for ensuring the development of a safe, stable, and effective pharmaceutical product.
References
-
What is 2-Morpholinoethanol - Properties & Specifications . [Link]
-
2-Morpholin-2-yl-ethanol hydrochloride . ChemBK. [Link]
-
2-Morpholinoethanol | C6H13NO2 | CID 61163 . PubChem. [Link]
-
Morpholine . [Link]
-
(
ngcontent-ng-c1989010908="" class="ng-star-inserted">2H_9)Morpholine Properties . EPA. [Link] -
Morpholine . Wikipedia. [Link]
-
Polymorphs in Pharmaceutical Products . Janet Andres TC1600. [Link]
-
Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form . Bentham Science Publisher. [Link]
-
MORPHOLINE . [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity . ResearchGate. [Link]
-
Synthesis and Characterization of Some New Morpholine Derivatives . ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Link]
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- 2. eurekaselect.com [eurekaselect.com]
- 3. chembk.com [chembk.com]
- 4. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Morpholine [drugfuture.com]
- 7. What is 2-Morpholinoethanol - Properties & Specifications [chemheterocycles.com]
Optimizing Drug-Like Properties: A Comparative Pharmacokinetic Analysis of C2-Morpholine vs. Piperazine Scaffolds
Executive Summary
In hit-to-lead optimization, the transition from a piperazine to a morpholine scaffold—specifically C2-substituted morpholine —is a high-value strategy for rectifying poor pharmacokinetic (PK) profiles. While piperazine offers excellent solubility and synthetic accessibility, it frequently introduces liabilities regarding metabolic instability (N-oxidation), high basicity-driven hERG inhibition, and phospholipidosis.
This guide provides a technical analysis of how the C2-morpholine bioisostere alters physicochemical properties to enhance metabolic stability and safety profiles while maintaining target engagement.
Physicochemical Foundations: The "Oxygen Effect"
The fundamental driver for the PK differences between these two saturated heterocycles is the replacement of the distal nitrogen (piperazine) or methylene (piperidine) with an oxygen atom (morpholine).[1]
Basicity and Ionization (pKa)
-
Piperazine: Highly basic (
). At physiological pH (7.4), piperazine exists predominantly in its cationic form. While this aids solubility, it increases the energy penalty for passive membrane diffusion and promotes non-specific binding to negatively charged phospholipids (lysosomal trapping). -
Morpholine: The electronegative oxygen atom exerts an inductive electron-withdrawing effect ($ -I
pK_a \approx 8.3$). This shifts the equilibrium, increasing the fraction of neutral species at physiological pH, which facilitates passive permeability across the blood-brain barrier (BBB) and gastrointestinal tract.
Lipophilicity (LogD)
Morpholine lowers the calculated LogP (cLogP) relative to piperidine but often raises the distribution coefficient (
Metabolic Stability Profile
The primary failure mode for piperazine-containing drugs is rapid clearance via oxidative metabolism.
Piperazine Liabilities
-
N-Oxidation: The electron-rich nitrogen is a prime target for Flavin-containing Monooxygenases (FMOs) and CYPs, leading to N-oxides.
-
Ring Scission:
-carbon hydroxylation can lead to ring opening and the formation of reactive aldehyde intermediates. -
Quinone-Imine Formation: In specific aryl-piperazines, metabolic activation can generate toxic reactive metabolites (RM).
The C2-Morpholine Solution
Substituting the ring with oxygen (morpholine) reduces the electron density at the nitrogen, suppressing N-oxidation. However, the morpholine ring itself is still susceptible to oxidation at the
The C2-Substitution Advantage: Introducing a substituent (e.g., methyl, ethyl, or trifluoromethyl) at the C2 position of the morpholine ring adds steric hindrance adjacent to the oxygen. This blocks the metabolic "soft spot" and introduces chirality, which can be tuned to further reduce enzyme affinity.
Visualization: Metabolic Liability & Optimization Logic
Figure 1: Strategic logic flow for scaffold hopping from piperazine to C2-substituted morpholine to improve metabolic and safety outcomes.
Comparative Data Analysis
The following data represents a typical optimization campaign profile comparing a piperazine lead (Compound A) against its C2-morpholine analog (Compound B).
Table 1: Pharmacokinetic & Safety Profile Comparison
| Parameter | Compound A (Piperazine) | Compound B (C2-Me-Morpholine) | Interpretation |
| pKa (Basic N) | 9.8 | 8.2 | Morpholine reduces basicity, reducing lysosomal trapping. |
| LogD (pH 7.4) | 0.8 | 1.9 | Higher lipophilicity at neutral pH improves passive permeability. |
| HLM | > 100 | 18 | Critical: C2-morpholine drastically improves microsomal stability. |
| Caco-2 ( | Significant permeability increase due to higher neutral fraction. | ||
| Efflux Ratio | 12.5 (P-gp substrate) | 1.8 | Reduced basicity often lowers P-gp affinity. |
| hERG | 1.2 | > 30 | Safety: Removal of high-pKa nitrogen abolishes the hERG pharmacophore. |
| Bioavailability (%F) | 12% (Rat) | 64% (Rat) | Result of combined stability and permeability improvements. |
Safety Pharmacology: The hERG Connection
One of the most significant advantages of the morpholine scaffold is the reduction of cardiotoxicity risks.
-
Mechanism: The hERG potassium channel pore contains aromatic residues (Tyr652, Phe656) that engage in
-cation interactions with positively charged amines. -
Piperazine Risk: Due to its high pKa, piperazine is fully protonated at physiological pH, making it a potent hERG blocker.
-
Morpholine Mitigation: The reduced pKa of morpholine means a smaller fraction of the drug is ionized, and the oxygen atom reduces the overall lipophilicity required for hERG binding pocket access.
Experimental Protocols
To validate these profiles, the following self-validating protocols are recommended.
Protocol: Microsomal Stability Assay (Metabolic Clearance)
This assay determines the intrinsic clearance (
Reagents:
-
Liver Microsomes (Human/Rat) at 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1
M final conc).
Workflow:
-
Pre-Incubation: Mix 445
L of phosphate buffer (100 mM, pH 7.4) with 25 L of liver microsomes (0.5 mg/mL final) and 5 L of Test Compound. Equilibrate at 37°C for 5 mins. -
Initiation: Add 25
L of NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope
determines .
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to determine Intrinsic Clearance.
References
-
Drug Hunter. (2024).[2] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from [Link]
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
National Institutes of Health (PMC). (2016). Differentiation of ROMK potency from hERG potency in the phenacetyl piperazine series through heterocycle incorporation.[3] Retrieved from [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(Morpholin-2-yl)ethanol Hydrochloride
Executive Summary & Chemical Profile[1][2]
2-(Morpholin-2-yl)ethanol hydrochloride is a specialized heterocyclic building block, distinct from the common industrial solvent N-(2-hydroxyethyl)morpholine. Structurally, it features a secondary amine within the morpholine ring and a primary alcohol side chain at the C2 position. As a hydrochloride salt, it typically presents as a hygroscopic crystalline solid.
Effective safety protocols must account for two primary hazards: the irritant/corrosive potential of the morpholine moiety and the acidic nature of the hydrochloride salt upon contact with moisture (mucous membranes).
| Property | Description | Operational Implication |
| Physical State | Crystalline Solid / Powder | Inhalation of dust is the primary entry vector. |
| Solubility | High (Water, Methanol, DMSO) | Rapid absorption through mucous membranes if solubilized. |
| Acidity | pH < 7 (in aqueous solution) | Potential for contact dermatitis and eye damage. |
| Reactivity | Secondary Amine (masked by HCl) | Stable as salt; releases free base upon neutralization. |
Risk Assessment & PPE Decision Matrix
Safety is not static; it depends on the specific maneuver being performed.[1][2][3][4] The following decision matrix outlines the required protection levels based on the energy state of the material (Solid vs. Solution).
PPE Selection Logic (Self-Validating System)
-
Respiratory: The hydrochloride salt is prone to static charge, creating fine dust. Standard surgical masks are insufficient. Use N95/P100 particulate respirators for open weighing or work exclusively inside a Class II Biosafety Cabinet/Fume Hood .
-
Dermal: While the solid is moderately low-risk, solutions in organic solvents (e.g., DMSO) act as permeation enhancers.
-
Standard: Nitrile (0.11 mm) – Sufficient for solid handling.
-
Enhanced: Double-gloving (Nitrile over Laminate) – Required when dissolved in DMSO or DCM.
-
-
Ocular: The acidic hydrolysis of the salt on the eye surface can cause immediate corneal opacity. Chemical Splash Goggles are non-negotiable when handling powders; Safety Glasses with side shields are acceptable only for closed-vessel transport.
Visualized Risk Workflow
Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Blue nodes indicate low-energy states; Red indicates higher permeation risks.
Operational Protocols
Weighing & Transfer (The Critical Step)
Context: The highest risk of exposure occurs during the transfer of the dry HCl salt due to dust generation.
-
Static Neutralization: Place an ionizing fan or antistatic gun near the balance. HCl salts are triboelectric; static will cause the powder to "jump," contaminating the user.
-
Engineering Control: Perform all weighing inside a certified fume hood. If a hood is unavailable, a powder containment enclosure (balance shield) is mandatory.
-
Technique: Use a disposable antistatic weighing boat. Do not use spatulas that have been cleaned with acetone immediately prior, as residual static will disperse the powder.
Solubilization
Context: Dissolving the salt can be slightly exothermic.
-
Solvent Choice: Water, Methanol, or DMSO.
-
Addition Order: Always add the solid to the solvent , not the reverse. This prevents the formation of a "gummy" clump at the bottom of the flask which requires vigorous agitation (and risk of breakage) to dissolve.
-
Venting: If neutralizing the HCl salt to the free base (using NaHCO3 or TEA), gas evolution (CO2) or heat will occur. Ensure the vessel is vented.[2][3][4][5]
Disposal & Waste Management
Do not treat this compound as general organic waste due to its nitrogen content and potential biological activity.
Disposal Workflow
| Waste Stream | Classification | Treatment Method |
| Solid Waste | Hazardous Chemical Waste | Incineration (High Temperature). Do not landfill.[6] |
| Aqueous Solution | Basic/Organic Aqueous | Adjust pH to 6–8. Collect in "Aqueous Waste" drum. |
| Solvent Solution | Halogenated/Non-Halogenated | Segregate based on solvent (e.g., DMSO goes to Non-Halogenated). |
Neutralization Protocol (Spill Response)
In the event of a spill:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don goggles and double nitrile gloves.
-
Cover: Cover the spill with a dry absorbent pad (for solutions) or damp paper towels (for solids) to prevent dust.
-
Clean: Wipe the area with a 5% Sodium Bicarbonate solution. This neutralizes the HCl component and helps solubilize the organic residue.
-
Verify: Check pH of the surface with litmus paper to ensure neutrality before declaring the area safe.
Emergency Response Mechanisms
-
Ocular Exposure:
-
Dermal Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (2025).[8][9] Morpholine Derivatives and Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. trc-corp.com [trc-corp.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. What is 2-Morpholinoethanol - Properties & Specifications [chemheterocycles.com]
- 8. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
